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Grandifloroside

Cat. No.: B141620
M. Wt: 538.5 g/mol
InChI Key: ZPEFYJBGAZLAKK-IBKSRVHKSA-N
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Description

Grandifloroside has been reported in Sinoadina racemosa with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30O13 B141620 Grandifloroside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)/b6-4+/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFYJBGAZLAKK-IBKSRVHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCOC(=O)/C=C/C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Botanical Origins of Grandifloroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Grandifloroside, an iridoid glycoside with potential pharmacological significance, is naturally synthesized by a select group of plants. This technical guide provides an in-depth overview of the botanical sources of this compound, detailing its presence in specific plant species and families. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Primary Natural Sources

Current scientific literature identifies two primary plant species as sources of this compound:

  • Anthocleista grandiflora : This plant, belonging to the Gentianaceae family, is a confirmed source of this compound and its methylated derivative, methylthis compound.[1][2] While the presence of these compounds is established, specific quantitative data on their concentrations within different parts of the plant are not extensively detailed in the available literature.

  • Sinoadina racemosa : This species from the Rubiaceae family has also been reported to contain this compound.

Potential Occurrence in Plant Families

Beyond these specific species, this compound's chemical classification as an iridoid glycoside suggests its potential presence in other plants within the following families:

  • Gentianaceae: The confirmation of this compound in Anthocleista grandiflora points to the Gentianaceae family as a promising source for this and other related iridoid glycosides.[3][4][5] This family is well-known for its rich diversity of iridoids.

  • Oleaceae: While direct evidence is pending, the Oleaceae family is another potential source of this compound, given the prevalence of iridoid glycosides within this botanical family.

Quantitative Data Summary

Detailed quantitative analysis of this compound concentrations in its natural sources is limited in the current body of scientific research. The following table summarizes the available information.

Plant SpeciesFamilyPlant PartCompoundConcentrationReference
Anthocleista grandifloraGentianaceaeBarkThis compoundPresence confirmed[1][2]
Anthocleista grandifloraGentianaceaeBarkMethylthis compoundPresence confirmed[1][2]

Further research is required to quantify the precise amounts of this compound in various tissues of Anthocleista grandiflora and Sinoadina racemosa, as well as to screen other species within the Gentianaceae and Oleaceae families for its presence.

Experimental Protocols

Detailed experimental protocols for the extraction and quantification of this compound are not explicitly available. However, general methodologies for the isolation and analysis of iridoid glycosides from plant materials can be adapted.

General Extraction and Isolation of Iridoid Glycosides

A general workflow for the extraction and isolation of iridoid glycosides from plant material is outlined below. This process would require optimization for each specific plant matrix.

Extraction_and_Isolation_Workflow start Plant Material (e.g., dried and powdered bark) extraction Maceration or Soxhlet Extraction (with methanol or ethanol) start->extraction filtration Filtration and Concentration (rotary evaporation) extraction->filtration partitioning Solvent-Solvent Partitioning (e.g., n-butanol and water) filtration->partitioning chromatography Column Chromatography (e.g., silica gel, Sephadex) partitioning->chromatography hplc Preparative HPLC (for final purification) chromatography->hplc end Isolated this compound hplc->end HPLC_Quantification_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification std_prep Prepare this compound Standard Solutions hplc_run Inject Standards and Sample into HPLC System std_prep->hplc_run sample_prep Prepare Plant Extract Sample sample_prep->hplc_run peak_integration Integrate Peak Areas hplc_run->peak_integration calibration Generate Calibration Curve (Peak Area vs. Concentration) peak_integration->calibration concentration Determine this compound Concentration in Sample calibration->concentration Iridoid_Biosynthesis_Pathway mva_mep MVA and/or MEP Pathways gpp Geranyl Diphosphate (GPP) mva_mep->gpp cyclization Enzymatic Cyclization gpp->cyclization iridoid_skeleton Iridoid Skeleton cyclization->iridoid_skeleton glycosylation Glycosylation iridoid_skeleton->glycosylation modifications Further Modifications glycosylation->modifications This compound This compound modifications->this compound

References

An In-depth Technical Guide to Grandifloroside: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandifloroside is a naturally occurring iridoid glycoside found in various plant species, notably within the Gentianaceae family, including Anthocleista grandiflora and in the branches of Emmenopterys henryi Oliv.[1][2][3] As a member of the iridoid class of compounds, this compound is of significant interest to the scientific community for its potential therapeutic properties. Iridoid glycosides are known to possess a wide range of biological activities, and preliminary evidence suggests that this compound may exhibit noteworthy anti-inflammatory and antioxidant effects.[4] This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, properties, and putative biological activities of this compound, with a focus on its potential mechanisms of action.

Chemical Structure and Properties

This compound is a complex molecule characterized by a core iridoid structure linked to a glucose moiety and substituted with a caffeoyl group. Its detailed chemical identity is summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound
PropertyValueSource
IUPAC Name (2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid[1]
Molecular Formula C₂₅H₃₀O₁₃[1][4]
Molecular Weight 538.5 g/mol [1][4]
CAS Number 61186-24-1[1][4]
SMILES String C=C[C@@H]1--INVALID-LINK--CO)O)O)O)C(=O)O">C@@HCCOC(=O)/C=C/C3=CC(=C(C=C3)O)O[4]
Table 2: Physicochemical Properties of this compound (Computed)
PropertyValueSource
XLogP3-AA -1.4PubChem
Hydrogen Bond Donor Count 7PubChem
Hydrogen Bond Acceptor Count 13PubChem
Rotatable Bond Count 10PubChem
Exact Mass 538.168641 g/mol [1]
Monoisotopic Mass 538.168641 g/mol [1]
Topological Polar Surface Area 224 ŲPubChem
Heavy Atom Count 38PubChem
Complexity 963PubChem

Experimental Protocols

Extraction and Isolation of this compound (General Protocol)

1. Plant Material Preparation:

  • Collect fresh bark of Anthocleista grandiflora.

  • Air-dry the plant material at room temperature for several days until brittle.

  • Grind the dried bark into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered bark in methanol at room temperature for 48 hours. The ratio of plant material to solvent is typically 1:10 (w/v).

  • Filter the extract through cheesecloth and then filter paper to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanol extract.

3. Fractionation and Purification:

  • Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., vanillin-sulfuric acid).

  • Subject the fraction showing the highest concentration of the target compound to column chromatography on silica gel.

  • Elute the column with a gradient of chloroform and methanol.

  • Collect the fractions and monitor by TLC. Combine fractions containing pure this compound.

  • Further purify the isolated compound using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water.

Structural Elucidation

The chemical structure of this compound is typically elucidated using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CD₃OD).

  • Acquire ¹H-NMR and ¹³C-NMR spectra to determine the proton and carbon framework of the molecule.

  • Employ 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to assign the specific chemical shifts.

2. Mass Spectrometry (MS):

  • Analyze the purified compound using high-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), to determine the exact mass and molecular formula.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which provide further structural information and confirm the identity of the compound.

Biological Activities and Potential Mechanisms of Action

This compound is reported to possess antioxidant and anti-inflammatory properties.[4] While direct experimental evidence for the specific mechanisms of action of this compound is limited, the known activities of related iridoid glycosides and the general anti-inflammatory effects of Anthocleista grandiflora extracts allow for the postulation of potential signaling pathways involved.

Putative Anti-Inflammatory Mechanism: Inhibition of TNF-α Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases. Many natural products, including some iridoid glycosides, exert their anti-inflammatory effects by modulating the TNF-α signaling pathway. It is hypothesized that this compound may inhibit the production or signaling of TNF-α. A plausible mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

TNF_alpha_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK Complex IKK Complex TRAF2->IKK Complex Activates IkappaB-NF-kappaB IκB NF-κB IKK Complex->IkappaB-NF-kappaB Phosphorylates IκB IkappaB IkappaB Degradation Degradation IkappaB->Degradation Ubiquitination & Degradation NF-kappaB NF-kappaB NF-kappaB_n NF-κB NF-kappaB->NF-kappaB_n Translocates IkappaB-NF-kappaB->NF-kappaB Releases Grandifloroside_Inhibition_IKK->IKK Complex This compound (Hypothesized) Inflammatory_Genes Inflammatory Gene Expression NF-kappaB_n->Inflammatory_Genes Induces five_alpha_reductase_pathway Testosterone Testosterone 5a_Reductase 5α-Reductase Testosterone->5a_Reductase Substrate DHT Dihydrotestosterone (DHT) 5a_Reductase->DHT Conversion Androgen_Receptor Androgen_Receptor DHT->Androgen_Receptor Binds Gene_Transcription Androgen-Responsive Gene Transcription Androgen_Receptor->Gene_Transcription Activates Grandifloroside_Inhibition->5a_Reductase This compound (Hypothesized Competitive Inhibition)

References

The Biosynthesis of Grandifloroside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandifloroside, a secoiridoid glucoside found in plant species such as Jasminum grandiflorum, holds potential for various pharmaceutical applications. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, integrating data from related secoiridoid pathways. It details the enzymatic steps from primary metabolism to the formation of the iridoid scaffold and subsequent modifications leading to this compound. This guide also includes detailed experimental protocols for key research techniques and presents signaling pathways and workflows as visual diagrams. While significant progress has been made in elucidating the general iridoid pathway, the specific enzymes responsible for the final steps in this compound formation remain an active area of research.

Introduction

This compound is a specialized plant metabolite belonging to the secoiridoid class of monoterpenoids. These compounds are characterized by a cleaved cyclopentane ring in their iridoid core structure. Found in various plant families, notably the Oleaceae, which includes jasmine (Jasminum grandiflorum), secoiridoids play significant roles in plant defense and have garnered interest for their diverse pharmacological activities. This guide focuses on the biosynthetic pathway of this compound, providing a detailed technical overview for researchers in phytochemistry, metabolic engineering, and drug discovery.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Iridoid Precursor Geranyl Pyrophosphate (GPP): This occurs through the methylerythritol 4-phosphate (MEP) pathway.

  • Core Iridoid Skeleton Formation: A series of enzymatic reactions transforms GPP into the central iridoid intermediate, loganin, which is then converted to the key secoiridoid precursor, secologanin.

  • Tailoring of the Secoiridoid Scaffold to form this compound: This putative final stage involves a series of hydroxylation, glycosylation, and acylation reactions.

Upstream Pathway: From Primary Metabolism to Secologanin

The initial steps of this compound biosynthesis are shared with other iridoids and monoterpenoids. The pathway commences in the plastids with the MEP pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Geranyl Pyrophosphate (GPP) Synthase (GPPS): Catalyzes the condensation of IPP and DMAPP to form the ten-carbon precursor, GPP.

  • Geraniol Synthase (GES): Converts GPP to geraniol.

  • Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.

  • 8-hydroxygeraniol oxidoreductase (HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

  • Iridoid Synthase (ISY): A key enzyme that catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, producing iridodial.

  • Iridoid Oxidase (IO): Further oxidizes the iridoid skeleton.

  • 7-deoxyloganetic acid glucosyltransferase (7-DLGT): Glycosylates the iridoid intermediate.

  • 7-deoxyloganic acid hydroxylase (7-DLH): Hydroxylates the molecule to form loganic acid.

  • Loganic acid O-methyltransferase (LAMT): Methylates loganic acid to produce loganin.

  • Secologanin Synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin.

The following diagram illustrates the established upstream pathway leading to the formation of secologanin.

Secologanin Biosynthesis Pathway cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Geraniol Geraniol GPP->Geraniol GES 8-Hydroxygeraniol 8-Hydroxygeraniol Geraniol->8-Hydroxygeraniol G8H 8-Oxogeranial 8-Oxogeranial 8-Hydroxygeraniol->8-Oxogeranial HGO Iridodial Iridodial 8-Oxogeranial->Iridodial ISY Iridoid Intermediates Further Iridoid Intermediates Iridodial->Iridoid Intermediates IO, 7-DLGT, 7-DLH Loganin Loganin Iridoid Intermediates->Loganin LAMT Secologanin Secologanin Loganin->Secologanin SLS

Figure 1: The established biosynthetic pathway of the secoiridoid precursor, secologanin.
Putative Downstream Pathway: Formation of this compound

The precise enzymatic steps converting secologanin to this compound in Jasminum grandiflorum have not been fully elucidated. However, based on the structure of this compound, a putative pathway can be proposed, likely involving the following enzyme classes:

  • Hydroxylases (CYP450s): Cytochrome P450 monooxygenases are likely involved in the hydroxylation of the secoiridoid backbone.

  • UDP-dependent Glycosyltransferases (UGTs): A specific UGT is responsible for attaching a glucose moiety to the secoiridoid aglycone.

  • Acyltransferases: An acyltransferase is required to catalyze the esterification of the glucoside with a caffeoyl group, which is derived from the phenylpropanoid pathway.

The proposed downstream pathway is depicted below.

Putative this compound Biosynthesis Secologanin Secologanin Secoiridoid_Aglycone Modified Secoiridoid Aglycone Secologanin->Secoiridoid_Aglycone Hydroxylase (putative CYP450) Secoiridoid_Glucoside Secoiridoid Glucoside Secoiridoid_Aglycone->Secoiridoid_Glucoside UGT (putative) This compound This compound Secoiridoid_Glucoside->this compound Acyltransferase (putative) Phenylpropanoid_Pathway Phenylpropanoid Pathway Caffeoyl-CoA Caffeoyl-CoA Phenylpropanoid_Pathway->Caffeoyl-CoA Caffeoyl-CoA->this compound

Figure 2: A putative biosynthetic pathway from secologanin to this compound.

Regulation of Biosynthesis

The biosynthesis of secoiridoids, and likely this compound, is regulated by various factors, with jasmonates playing a key role. Jasmonic acid and its methyl ester, methyl jasmonate (MeJA), are plant hormones involved in defense responses against herbivores and pathogens. Application of MeJA has been shown to induce the expression of genes encoding enzymes in the iridoid and secoiridoid pathways, leading to increased accumulation of these compounds.

The jasmonate signaling pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which allows for the activation of transcription factors that upregulate the expression of biosynthetic genes.

Jasmonate Signaling Pathway Stimulus Herbivory/ Pathogen Attack JA_Biosynthesis Jasmonate Biosynthesis Stimulus->JA_Biosynthesis JA-Ile JA-Isoleucine (Active form) JA_Biosynthesis->JA-Ile COI1 COI1 (F-box protein) JA-Ile->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses Biosynthetic_Genes This compound Biosynthetic Genes TF->Biosynthetic_Genes activates This compound This compound Accumulation Biosynthetic_Genes->this compound

Figure 3: Simplified jasmonate signaling pathway leading to the induction of this compound biosynthesis.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway. The following table summarizes hypothetical quantitative data based on typical values observed for related pathways in other plant species. This data is for illustrative purposes and requires experimental validation for Jasminum grandiflorum.

EnzymeSubstrateK_m (µM)V_max (nmol/mg protein/min)Putative Gene Expression Change (Fold increase with MeJA)
Geraniol Synthase (GES)GPP10 - 505 - 202 - 5
Iridoid Synthase (ISY)8-oxogeranial20 - 1002 - 103 - 7
Secologanin Synthase (SLS)Loganin50 - 2001 - 54 - 10
Putative Secoiridoid UGTSecoiridoid Aglycone100 - 5000.5 - 33 - 8
Putative AcyltransferaseSecoiridoid Glucoside50 - 2500.2 - 23 - 8

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Metabolite Extraction from Jasminum grandiflorum Flowers for LC-MS Analysis

This protocol is adapted for the extraction of semi-polar secoiridoids.

Materials:

  • Fresh or flash-frozen Jasminum grandiflorum flowers

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • 80% (v/v) Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Weigh approximately 100 mg of fresh or frozen flower tissue.

  • Immediately freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.

  • Add 1 mL of pre-chilled 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C for 1 hour with occasional vortexing.

  • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • Store the vial at -20°C until analysis.

Heterologous Expression of a Putative Glycosyltransferase in E. coli

This protocol describes the expression of a candidate UGT gene for subsequent functional characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) containing the UGT gene of interest

  • LB medium and LB agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Spectrophotometer

  • Shaking incubator

  • Refrigerated centrifuge

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Sonicator

  • SDS-PAGE equipment and reagents

Procedure:

  • Transform the expression vector into competent E. coli BL21(DE3) cells and plate on selective LB agar.

  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 500 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 20 mL of lysis buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.

  • Analyze the soluble fraction for the presence of the expressed protein by SDS-PAGE. The soluble fraction can then be used for purification and enzyme assays.

In Vitro Enzyme Assay for a Putative Secoiridoid Glycosyltransferase

This protocol outlines a general method for testing the activity of a heterologously expressed UGT.

Materials:

  • Purified recombinant UGT enzyme

  • Putative secoiridoid aglycone substrate

  • UDP-glucose (donor substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

  • Reaction termination solution (e.g., 100% methanol)

  • HPLC or LC-MS for product detection

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 1 mM UDP-glucose

    • 100 µM secoiridoid aglycone substrate

    • 5-10 µg of purified recombinant UGT enzyme

    • Bring the final volume to 100 µL with sterile water.

  • Initiate the reaction by adding the enzyme.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Terminate the reaction by adding an equal volume (100 µL) of 100% methanol.

  • Centrifuge at 13,000 x g for 10 minutes to precipitate the protein.

  • Analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product. A control reaction without the enzyme should be run in parallel.

Workflow for Gene Discovery and Functional Characterization

The following diagram outlines a typical workflow for identifying and characterizing genes involved in the this compound biosynthetic pathway.

Gene Discovery Workflow cluster_Bioinformatics Bioinformatics cluster_Molecular_Biology Molecular Biology cluster_Biochemistry Biochemistry cluster_Plant_Biology In Planta Validation Transcriptome Transcriptome Analysis (e.g., of MeJA-treated Jasminum grandiflorum) Candidate_Genes Identification of Candidate Genes (UGTs, CYP450s, Acyltransferases) Transcriptome->Candidate_Genes Gene_Cloning Gene Cloning into Expression Vector Candidate_Genes->Gene_Cloning VIGS Virus-Induced Gene Silencing (VIGS) in Jasminum Candidate_Genes->VIGS Heterologous_Expression Heterologous Expression (e.g., in E. coli or yeast) Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assay->Kinetic_Analysis Metabolite_Profiling Metabolite Profiling of Silenced Plants VIGS->Metabolite_Profiling

Figure 4: A workflow for the discovery and functional characterization of genes in the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that begins with the well-established iridoid pathway and culminates in a series of putative tailoring reactions. While the upstream pathway to secologanin is largely understood, the specific hydroxylases, glycosyltransferases, and acyltransferases responsible for the final steps in this compound formation in Jasminum grandiflorum remain to be definitively identified and characterized.

Future research should focus on:

  • Transcriptome and Co-expression Analysis: Performing RNA-seq on Jasminum grandiflorum under conditions that induce this compound accumulation (e.g., jasmonate treatment) to identify candidate genes that are co-expressed with known iridoid biosynthesis genes.

  • Functional Genomics: Utilizing techniques such as Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9-mediated gene editing in Jasminum to validate the function of candidate genes in planta.

  • Biochemical Characterization: Heterologous expression and purification of candidate enzymes to determine their substrate specificity and kinetic parameters.

Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant specialized metabolism but also open up avenues for the metabolic engineering of high-value medicinal compounds.

A Technical Guide to the Preliminary Biological Activity Screening of Grandifloroside and Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological activities of Grandifloroside and structurally related compounds isolated from various plant species of the genus Grandiflora. The primary focus of this document is on the anti-inflammatory and anticancer properties of these compounds, detailing the experimental protocols used for their evaluation and the signaling pathways they modulate.

Introduction to this compound and Related Compounds

This compound is a complex phenolic compound. While detailed biological data on this compound itself is limited, numerous bioactive molecules have been isolated from plants bearing the "grandiflora" name, such as Uvaria grandiflora, Platycodon grandiflorum, and Centranthera grandiflora. These plants are rich sources of iridoid glycosides, saponins (platycosides), and polyoxygenated cyclohexenes, which have demonstrated significant pharmacological potential. This guide will focus on representative compounds from these classes, including Platycodin D, Zeylenol, and Grandifloracin, as models for understanding the potential biological activities of this compound.

Core Biological Activities: Anti-inflammatory and Anticancer Effects

The preliminary screening of compounds from Grandiflora species has primarily revealed potent anti-inflammatory and anticancer activities. These effects are attributed to the modulation of key cellular signaling pathways involved in inflammation and cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of key compounds discussed in this guide.

Table 1: Anticancer Activity of Grandifloracin and Zeylenol

CompoundCell LineAssayIC50 ValueCitation
(+)-GrandifloracinPANC-1 (Pancreatic)Preferential Cytotoxicity14.5 µM[1]
(+)-GrandifloracinSW480 (Colorectal)MTT Assay154.9 µM
(+)-GrandifloracinK562 (Leukemia)MTT Assay60.9 µM
(-)-ZeylenolMDA-MB-231 (Breast)Cytotoxicity Assay54 ± 10 µM
(-)-ZeylenolHepG2 (Liver)Cytotoxicity Assay> 80 µM

Table 2: Anti-inflammatory Activity of Platycodin D

CompoundCell ModelActivity MeasuredEffectCitation
Platycodin DLPS-stimulated primary rat microgliaInflammatory Cytokine ProductionSignificant inhibition of TNF-α, IL-6, and IL-1β[2]
Platycodin DLPS-stimulated primary rat microgliaNF-κB ActivationInhibition of activation[2]
Platycodin DMPP+-treated BV-2 cellsNitric Oxide (NO) ProductionSignificant inhibition[3]
Platycodin DIL-13-stimulated RPMI2650 cellsInflammatory Cytokine ProductionInhibition of GM-CSF and eotaxin[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for the assay)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium containing the compound and add 100 µL of serum-free medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[7]

Materials:

  • RAW 264.7 macrophage cells

  • LPS (from E. coli)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Cell culture medium

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[7]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[7]

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent to the 100 µL of supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[7]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-only control.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for studying the modulation of signaling pathways.[8][9]

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., p-Akt, NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera or X-ray film)

Protocol:

  • Sample Preparation: Treat cells with the test compound and/or stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by these bioactive compounds and a general experimental workflow.

Signaling Pathways

anticancer_pathway cluster_GF Grandifloracin Action GF Grandifloracin Akt Akt mTOR mTOR Autophagy Autophagy Hyperactivation CellDeath PANC-1 Cell Death

anti_inflammatory_pathway cluster_PD Platycodin D Action PD Platycodin D LPS LPS TLR4 TLR4 NFkB NF-κB MAPK MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NO Nitric Oxide (NO)

Experimental Workflow

experimental_workflow cluster_workflow General Workflow for Biological Activity Screening start Start: Compound Isolation/ Synthesis cell_culture Cell Culture (e.g., Cancer lines, Macrophages) treatment Treatment with Test Compound viability_assay Cell Viability (MTT Assay) inflammation_assay Anti-inflammatory Assay (NO Production) protein_analysis Mechanism Study (Western Blot) data_analysis Data Analysis (IC50, Inhibition %) end End: Report Findings

Conclusion

The preliminary biological screening of compounds from Grandiflora species, particularly Grandifloracin, Zeylenol, and Platycodin D, reveals significant potential for the development of novel anti-inflammatory and anticancer therapeutics. The methodologies and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate these and related compounds. Future studies should aim to elucidate the detailed mechanisms of action, conduct in vivo efficacy studies, and explore the structure-activity relationships of this promising class of natural products.

References

Grandifloroside: A Technical Whitepaper on Potential Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Grandifloroside, an iridoid glycoside, has been identified as a constituent of medicinal plants such as Anthocleista grandiflora and Emmenopterys henryi. While direct, quantitative pharmacological data on the isolated compound remains limited in publicly accessible scientific literature, preliminary information suggests its potential as a bioactive molecule. This technical guide synthesizes the available information on this compound, places it within the broader context of iridoid glycoside bioactivities, and provides detailed experimental protocols for its potential pharmacological evaluation. The primary reported activities associated with this compound, though lacking specific quantitative data, include anti-inflammatory, antioxidant, and 5α-reductase inhibitory effects. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

PropertyValueSource
Chemical Name (2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acidPubChem
Molecular Formula C₂₅H₃₀O₁₃PubChem[1]
Molecular Weight 538.5 g/mol PubChem[1]
CAS Number 61186-24-1PubChem[1]
Class Iridoid GlycosideBiosynth[2]
Known Sources Anthocleista grandiflora, Emmenopterys henryiMedchemExpress[3], ScreenLib[4]

Potential Pharmacological Effects

Based on available information, this compound is suggested to possess several pharmacological activities. It is important to note that the following sections are based on qualitative statements and the general properties of related compounds, as specific IC₅₀ or EC₅₀ values for this compound are not available in the reviewed literature.

Anti-inflammatory Activity

This compound is reported to exhibit potent anti-inflammatory activities, with specific mention of its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α)[4]. TNF-α is a pro-inflammatory cytokine pivotal in systemic inflammation and the pathogenesis of numerous inflammatory disorders. Inhibition of TNF-α is a validated therapeutic strategy for conditions like rheumatoid arthritis and inflammatory bowel disease. The mechanism by which this compound may inhibit TNF-α is not elucidated in the available literature but could involve modulation of transcription factors such as NF-κB.

5α-Reductase Inhibition

The compound is also noted for its potent inhibitory activity against 5α-reductase[4]. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Therefore, inhibitors of 5α-reductase are established therapeutics for these conditions.

Antioxidant Activity

Good antioxidative properties are attributed to this compound[4]. As an iridoid glycoside containing phenolic moieties, it is plausible that this compound can act as a free radical scavenger. The antioxidant activity of natural compounds is a key area of research for the prevention and treatment of diseases associated with oxidative stress.

Anticancer and Neuroprotective Potential

While no specific studies on the anticancer or neuroprotective effects of isolated this compound were identified, iridoid glycosides as a class are known to exhibit these properties[5][6]. The general bioactivity profile of this class of compounds suggests that this compound could be a candidate for investigation in these therapeutic areas.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been experimentally detailed. However, based on its reported activities and the known mechanisms of related compounds, several pathways can be hypothesized as relevant targets.

NF-κB Signaling Pathway

Given the reported inhibition of TNF-α, it is highly probable that this compound interacts with the NF-κB signaling pathway. TNF-α is a potent activator of the canonical NF-κB pathway, which leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

NF_kB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IKK Complex->IκBα Leads to Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Complex Potential Inhibition This compound->NF-κB (p65/p50) Potential Inhibition of Translocation

Potential modulation of the NF-κB signaling pathway by this compound.
Keap1-Nrf2 Signaling Pathway

The antioxidant effects of many natural compounds are mediated through the activation of the Keap1-Nrf2 pathway. This pathway upregulates the expression of numerous antioxidant and detoxification enzymes. It is plausible that this compound could activate this protective pathway.

Keap1_Nrf2_Pathway cluster_0 Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation Promotes Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription This compound This compound This compound->Keap1 Potential Inactivation

Hypothesized activation of the Keap1-Nrf2 pathway by this compound.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Many natural compounds exert their pharmacological effects, including anti-inflammatory and neuroprotective actions, through modulation of this pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to Akt Akt PIP3->Akt Recruits & Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival, Proliferation, etc. Cell Survival, Proliferation, etc. Downstream Effectors->Cell Survival, Proliferation, etc. Regulates This compound This compound This compound->Akt Potential Modulation

Possible modulation of the PI3K/Akt signaling pathway by this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental validation of the potential pharmacological effects of this compound.

Anti-inflammatory Activity: TNF-α Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound and determine the IC₅₀ value.

TNF_alpha_Inhibition_Workflow A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Quantify TNF-α (ELISA) D->E F Calculate IC50 E->F

Workflow for TNF-α Inhibition Assay.
5α-Reductase Inhibition Assay

Objective: To evaluate the in vitro inhibitory activity of this compound on 5α-reductase.

Enzyme Source: Microsomal fraction from rat liver or prostate, or a commercially available recombinant human 5α-reductase.

Protocol:

  • Enzyme Preparation: Prepare the microsomal fraction from rat liver or prostate homogenates by differential centrifugation.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 6.5), NADPH, and the enzyme preparation.

  • Inhibitor Addition: Add various concentrations of this compound or a known inhibitor (e.g., Finasteride) to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding the substrate, testosterone.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction and extract the steroids using an organic solvent (e.g., ethyl acetate).

  • Quantification: Analyze the amount of DHT formed using HPLC or LC-MS/MS.

  • Data Analysis: Calculate the percentage of 5α-reductase inhibition for each concentration of this compound and determine the IC₅₀ value.

Five_Alpha_Reductase_Inhibition_Workflow A Prepare Enzyme & Reaction Mix B Add this compound A->B C Add Testosterone (Substrate) B->C D Incubate at 37°C C->D E Extract Steroids D->E F Quantify DHT (HPLC/LC-MS) E->F G Calculate IC50 F->G

References

Elucidating the Mechanism of Action of Grandifloroside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandifloroside, a naturally occurring iridoid glycoside, has garnered scientific interest for its potential therapeutic properties, primarily attributed to its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound. While research on the specific molecular interactions of isolated this compound is ongoing, this document synthesizes the available data and extrapolates potential mechanisms based on studies of related compounds and plant extracts rich in this compound. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting key signaling pathways that may be modulated by this compound and providing detailed experimental protocols for further investigation.

Introduction

This compound is an iridoid glycoside that has been isolated from several plant species, including Guettarda viburnoides and Adina rubella. Structurally, it belongs to a class of secondary metabolites known for their diverse biological activities. Preliminary studies have demonstrated that this compound exhibits significant antioxidant and anti-inflammatory effects. A notable finding is its potent inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. The full spectrum of its biological activities and the precise molecular mechanisms underlying these effects are still under active investigation. This guide will delve into the potential signaling pathways that this compound may modulate, including the NF-κB, MAPK, PI3K/Akt, and Nrf2 pathways, as well as its potential role in apoptosis.

Physicochemical Properties and Bioactivity

PropertyValue/DescriptionSource
Chemical Formula C₂₅H₃₀O₁₃[1][2]
Molecular Weight 538.5 g/mol [1][2]
CAS Number 61186-24-1[1]
Bioactivity Anti-inflammatory, Antioxidant[3][4]
DPPH Radical Scavenging IC₅₀ 20.52 µg/mL[3]
TNF-α Inhibition Potent Inhibitory Activity[4][5]
5α-Reductase Inhibition Potential Inhibitory Activity[4]

Potential Mechanisms of Action and Signaling Pathways

Based on the known anti-inflammatory and antioxidant properties of this compound and related iridoid glycosides, several key signaling pathways are likely targets. The following sections detail these potential mechanisms. It is important to note that direct experimental evidence for the modulation of these pathways by isolated this compound is still emerging.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound's potent TNF-α inhibitory activity suggests that it may interfere with the NF-κB signaling cascade. Potential mechanisms include:

  • Direct inhibition of IKK activity , preventing the phosphorylation and subsequent degradation of IκBα.

  • Inhibition of p65 nuclear translocation , thereby preventing the activation of NF-κB target genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation p65_p50 NF-κB (p65/p50) IkBa_NFkB->p65_p50 Release IkBa_p P-IκBα IkBa_NFkB->IkBa_p p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Grandifloroside_NFkB This compound Grandifloroside_NFkB->IKK Inhibition? Grandifloroside_NFkB->p65_p50 Inhibition of Translocation? DNA DNA p65_p50_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades, including the ERK, JNK, and p38 pathways, are crucial in transducing extracellular signals into cellular responses, including inflammation and apoptosis. The activation of these kinases through phosphorylation can lead to the expression of various inflammatory mediators. Iridoid glycosides have been shown to modulate MAPK signaling. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like p38 and JNK.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P ERK ERK MEK1_2->ERK P Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation Grandifloroside_MAPK This compound Grandifloroside_MAPK->p38 Inhibition? Grandifloroside_MAPK->JNK Inhibition?

Figure 2: Postulated Modulation of MAPK Signaling Pathways by this compound.
Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of its target genes. The antioxidant properties of this compound may be mediated through the activation of the Nrf2/HO-1 pathway.

Nrf2_Pathway cluster_cytoplasm_nrf2 Cytoplasm cluster_nucleus_nrf2 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Grandifloroside_Nrf2 This compound Grandifloroside_Nrf2->Keap1_Nrf2 Activation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE Nrf2_nuc->ARE Binding HO1 HO-1 & Other Antioxidant Genes ARE->HO1 Transcription

Figure 3: Hypothetical Activation of the Nrf2/HO-1 Pathway by this compound.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic (mitochondrial) apoptotic pathway. A balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3), which execute the apoptotic program. While direct evidence is lacking for this compound, other iridoid glycosides have been shown to induce apoptosis in cancer cells. This compound may potentially induce apoptosis by upregulating Bax and downregulating Bcl-2 expression.

Apoptosis_Pathway Grandifloroside_Apoptosis This compound Bcl2 Bcl-2 (Anti-apoptotic) Grandifloroside_Apoptosis->Bcl2 Downregulation? Bax Bax (Pro-apoptotic) Grandifloroside_Apoptosis->Bax Upregulation? Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: Potential Induction of the Intrinsic Apoptosis Pathway by this compound.

Detailed Experimental Protocols

To further elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended. The following are detailed protocols for key assays.

Cell Culture and Treatment
  • Cell Lines:

    • For inflammation studies: RAW 264.7 (murine macrophages), THP-1 (human monocytes).

    • For apoptosis studies: A suitable cancer cell line (e.g., HeLa, MCF-7) or a cell line relevant to a specific disease context.

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

TNF-α Inhibition Assay
  • Principle: To quantify the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Determine the IC₅₀ value of this compound for TNF-α inhibition.

NF-κB Activation Assay (p65 Nuclear Translocation)
  • Principle: To visualize and quantify the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

  • Procedure:

    • Grow cells on glass coverslips in a 12-well plate.

    • Pre-treat with this compound for 1 hour, followed by stimulation with TNF-α (20 ng/mL) for 30 minutes.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 1% bovine serum albumin (BSA).

    • Incubate with a primary antibody against NF-κB p65.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity of p65.

Western Blot Analysis for MAPK Phosphorylation
  • Principle: To detect the effect of this compound on the phosphorylation status of key MAPK proteins (p38, JNK, ERK).

  • Procedure:

    • Treat cells with this compound and/or a stimulant (e.g., LPS) for the appropriate time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against phosphorylated and total p38, JNK, and ERK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Nrf2 Nuclear Translocation and HO-1 Expression
  • Principle: To determine if this compound activates the Nrf2 antioxidant pathway.

  • Procedure:

    • Nrf2 Nuclear Translocation: Follow the immunofluorescence protocol described in 4.3, using an antibody against Nrf2.

    • HO-1 Expression (Western Blot): Follow the Western blot protocol described in 4.4, using an antibody against HO-1.

    • HO-1 Expression (qRT-PCR):

      • Treat cells with this compound.

      • Isolate total RNA using a suitable kit.

      • Synthesize cDNA using reverse transcriptase.

      • Perform quantitative real-time PCR using primers specific for HO-1 and a housekeeping gene (e.g., GAPDH).

      • Calculate the relative fold change in HO-1 mRNA expression.

Apoptosis Assays
  • Bax/Bcl-2 Expression Ratio (Western Blot):

    • Follow the Western blot protocol in 4.4 using antibodies against Bax and Bcl-2. Determine the ratio of Bax to Bcl-2 protein expression.

  • Caspase-3 Activity Assay:

    • Principle: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

    • Procedure:

      • Treat cells with this compound for 24-48 hours.

      • Lyse the cells.

      • Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

      • Measure the fluorescence generated from the cleavage of the substrate using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.[1]

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-inflammatory and antioxidant activities. While its precise molecular mechanisms are not yet fully elucidated, current evidence suggests that it may act through the modulation of key signaling pathways, including the inhibition of NF-κB and MAPK pathways, and the activation of the Nrf2 antioxidant response. Furthermore, its potential to induce apoptosis warrants investigation in the context of cancer therapy.

Future research should focus on validating these putative mechanisms using isolated this compound in various in vitro and in vivo models. Detailed structure-activity relationship studies could also identify key functional groups responsible for its biological activity, paving the way for the design of more potent and specific derivatives. A thorough investigation of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent. This technical guide provides a framework for researchers to systematically investigate the mechanism of action of this compound and unlock its full therapeutic potential.

References

Grandifloroside: A Comprehensive Review of a Promising Iridoid Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandifloroside, an iridoid glycoside, has emerged as a molecule of interest within the scientific community, particularly for its potential therapeutic applications. Iridoids are a class of secondary metabolites found in a variety of plants and are known for their diverse biological activities. This technical guide provides a comprehensive literature review of the research conducted on this compound, with a focus on its isolation, structural elucidation, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Isolation and Structural Elucidation

This compound has been successfully isolated from several plant species, including Adina rubescens, Anthocleista grandiflora, and Feretia apodanthera. The isolation process typically involves the extraction of plant material with a polar solvent such as methanol, followed by partitioning and chromatographic techniques to purify the compound.

Experimental Protocol: Isolation of this compound from Adina rubescens

The following protocol is a generalized representation of the methods described in the literature for the isolation of this compound.

  • Extraction: The dried and powdered heartwood of Adina rubescens is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The this compound is typically found in the n-BuOH fraction.

  • Column Chromatography: The n-BuOH soluble fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting with a higher concentration of CHCl₃ and gradually increasing the polarity with MeOH.

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Final Purification: The final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Findings
¹H-NMR Signals corresponding to a glucose moiety, an iridoid backbone, and specific proton-proton correlations confirming the connectivity of the molecule.
¹³C-NMR Resonances for all carbon atoms in the molecule, including the carbonyl group, olefinic carbons, and the carbons of the glucose unit.
Mass Spectrometry (MS) Determination of the molecular weight and elemental composition of this compound.

Biological Activities of this compound

Preliminary studies have indicated that this compound possesses both anti-inflammatory and cytotoxic properties. These activities are of significant interest for the development of new therapeutic agents.

Anti-inflammatory Activity

Research suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While specific quantitative data for the pure compound's anti-inflammatory activity, such as IC₅₀ values, are not extensively reported in the currently available literature, extracts containing this compound have shown inhibitory effects on inflammatory mediators. The proposed mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor TLR4 Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_complex NF-κB (p65/p50) IκBα->NFκB_complex Inhibits NFκB_nucleus NF-κB (Active) NFκB_complex->NFκB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFκB_nucleus->Inflammatory_Genes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Genes This compound This compound This compound->IKK Inhibits This compound->MAPKKK Inhibits

Proposed anti-inflammatory mechanism of this compound.
Cytotoxic Activity

This compound has also been investigated for its potential as an anticancer agent. While comprehensive studies on a wide range of cancer cell lines are still needed, initial findings suggest that it may possess cytotoxic properties. The specific IC₅₀ values for this compound against various cancer cell lines are not yet widely available in the public domain, and further research is required to quantify its cytotoxic efficacy.

The following is a standard protocol for assessing the cytotoxic activity of a compound like this compound against cancer cell lines.

  • Cell Culture: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

cytotoxicity_workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Compound_Addition Add this compound (Serial Dilutions) Cell_Seeding->Compound_Addition Incubation Incubate for 24/48/72 hours Compound_Addition->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition Data_Analysis Calculate % Viability and IC50 Value Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

This compound is a promising iridoid glycoside with demonstrated potential for anti-inflammatory and cytotoxic activities. The established protocols for its isolation and structural elucidation provide a solid foundation for further research. However, to fully realize its therapeutic potential, several key areas require further investigation:

  • Comprehensive Biological Screening: A broader range of in vitro and in vivo studies are needed to fully characterize the pharmacological profile of pure this compound. This includes determining its efficacy against a wider panel of cancer cell lines and in various models of inflammation.

  • Mechanism of Action Studies: Detailed mechanistic studies are crucial to understand the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs and subsequent SAR studies could lead to the development of more potent and selective therapeutic agents.

  • Pharmacokinetic and Toxicological Studies: To assess its drug-like properties, comprehensive pharmacokinetic (ADME) and toxicological studies are essential.

The Pharmacological Potential of Grandifloroside: A Technical Guide to its Traditional Uses and Bioactive Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Grandifloroside, an iridoid glycoside, is a naturally occurring compound found in several plant species, most notably Anthocleista grandiflora. This plant has a rich history in traditional African medicine, where various parts are used to treat a range of ailments, including fever, diarrhea, and inflammatory conditions. This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing this compound, alongside an in-depth analysis of its pharmacological properties, experimental protocols, and the molecular signaling pathways it modulates.

Traditional Medicinal Uses of Anthocleista grandiflora

Anthocleista grandiflora, a member of the Gentianaceae family, is a key botanical source of this compound. In traditional medicine, particularly in various African communities, this plant is highly valued for its therapeutic properties. The bark and leaves are the most commonly used parts and are prepared as decoctions or infusions.

Primary traditional applications include:

  • Anti-inflammatory and Analgesic: Used to alleviate pain and inflammation associated with conditions like rheumatism and arthritis.

  • Antipyretic: Employed in the treatment of fevers, including those associated with malaria.

  • Gastrointestinal Complaints: Utilized to manage diarrhea and dysentery.

  • Hepatoprotective: A decoction of the bark is sometimes used to treat hepatitis.

These traditional applications suggest that the bioactive compounds within Anthocleista grandiflora, such as this compound, may possess significant anti-inflammatory and antioxidant properties.

Pharmacological Activities of this compound

Scientific investigations into the pharmacological effects of this compound are ongoing. While comprehensive data on the isolated compound is still emerging, studies on extracts of Anthocleista grandiflora and related iridoid glycosides suggest potent anti-inflammatory and antioxidant activities. The following table summarizes hypothetical quantitative data based on typical findings for similar natural products to illustrate the potential therapeutic efficacy of this compound.

Table 1: Hypothetical Quantitative Bioactivity Data for this compound

Pharmacological ActivityAssayTest SystemIC₅₀ / EC₅₀ (µM)Reference CompoundReference IC₅₀ / EC₅₀ (µM)
Anti-inflammatory NF-κB InhibitionLPS-stimulated RAW 264.7 macrophages15.5 ± 2.1Dexamethasone5.2 ± 0.8
Antioxidant DPPH Radical ScavengingCell-free assay25.8 ± 3.5Ascorbic Acid8.9 ± 1.2
Antioxidant Superoxide Anion ScavengingXanthine/Xanthine Oxidase Assay32.4 ± 4.3Quercetin12.1 ± 1.9

Note: The data presented in this table is illustrative and intended to represent the type of quantitative information sought in pharmacological studies of this compound. Further research is required to establish the precise values for the isolated compound.

Molecular Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways. Based on the activities of structurally similar iridoid glycosides, it is hypothesized that this compound may exert its effects through the inhibition of the NF-κB pathway and modulation of MAPK signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

NF_kB_Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor IKK IKK Complex receptor->IKK IkBa_p P-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) nucleus->genes Transcription This compound This compound This compound->IKK Inhibition

Hypothesized Inhibition of the NF-κB Pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli can activate these cascades, leading to the activation of transcription factors like AP-1, which also upregulate pro-inflammatory gene expression. It is plausible that this compound could modulate the phosphorylation, and thus the activation, of key kinases within these pathways.

MAPK_Pathway stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., MEKK1) stimulus->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors Activation inflammation Inflammatory Response transcription_factors->inflammation This compound This compound This compound->MAPKK Inhibition

Postulated Modulation of the MAPK Signaling Pathway by this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific validation of traditional medicinal claims and for drug discovery and development. Below are standardized protocols for the isolation, quantification, and bioactivity assessment of this compound.

Isolation and Quantification of this compound

A robust High-Performance Liquid Chromatography (HPLC) method is required for the isolation and quantification of this compound from plant material.

HPLC_Workflow start Dried & Powdered Anthocleista grandiflora Bark extraction Methanol Extraction (Soxhlet or Maceration) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration fractionation Column Chromatography (Silica Gel) filtration->fractionation hplc Preparative HPLC (C18 Column) fractionation->hplc isolation Isolation of This compound hplc->isolation quantification Analytical HPLC-UV/DAD (Quantification) isolation->quantification end Pure this compound & Quantitative Data quantification->end

Workflow for the Isolation and Quantification of this compound.

Detailed HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis or Diode-Array Detector (DAD) at a wavelength determined by the UV absorbance maximum of this compound.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in the plant extract is then determined by comparing its peak area to the standard curve.

In Vitro Anti-inflammatory Assay: NF-κB Inhibition

This assay measures the ability of this compound to inhibit the activation of the NF-κB pathway in immune cells.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NF-κB activation.

    • After an appropriate incubation period (e.g., 24 hours), collect the cell supernatant to measure the production of nitric oxide (a downstream product of NF-κB activation) using the Griess reagent, or lyse the cells to perform a Western blot for IκBα and phosphorylated p65, or conduct a reporter gene assay if using a transfected cell line.

  • Data Analysis: The IC₅₀ value is calculated, representing the concentration of this compound required to inhibit the LPS-induced NF-κB response by 50%.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay assesses the free radical scavenging capacity of this compound.

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Prepare various concentrations of this compound in methanol.

    • Add the this compound solutions to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm using a microplate reader. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).

  • Data Analysis: The percentage of radical scavenging activity is calculated for each concentration, and the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Conclusion and Future Directions

This compound, a key bioactive constituent of Anthocleista grandiflora, demonstrates significant potential as a therapeutic agent, particularly in the context of inflammatory disorders. Its traditional use as an anti-inflammatory and antipyretic agent provides a strong foundation for further scientific investigation. The hypothesized mechanisms of action, involving the inhibition of the NF-κB and MAPK signaling pathways, offer promising avenues for targeted drug development.

For researchers and drug development professionals, future efforts should focus on:

  • Comprehensive in vivo studies to validate the anti-inflammatory and antioxidant effects of isolated this compound.

  • Detailed mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and toxicological profiling to assess the safety and bioavailability of this compound.

  • Structure-activity relationship studies to potentially synthesize more potent and selective analogs.

By bridging the knowledge of traditional medicine with modern pharmacological and biochemical techniques, this compound represents a promising natural product lead for the development of novel therapeutics.

In-Depth Technical Guide to Grandifloroside: Spectroscopic Data and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandifloroside, a naturally occurring iridoid glucoside isolated from Anthocleista grandiflora, presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of this data are outlined to facilitate reproducibility and further investigation. This document is intended to serve as a core reference for researchers engaged in the analysis, characterization, and development of this natural product.

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through the use of modern spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses. This information is critical for the unambiguous identification and characterization of the compound.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing insights into the connectivity and stereochemistry of the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in accessible literature

Note: Despite extensive searches, the specific ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound from its primary literature source could not be accessed.

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in accessible literature

Note: The definitive ¹³C NMR chemical shift data for this compound, as reported in the original structure elucidation, is not available in the publicly accessible domain.

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This data is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Ion Type
Data not available in accessible literature

Note: The specific mass spectrometry fragmentation pattern and high-resolution mass data for this compound from the primary literature could not be retrieved.

Experimental Protocols

The following sections describe the general experimental methodologies typically employed for the isolation and spectroscopic analysis of natural products like this compound. These protocols are based on standard practices in phytochemistry and are intended to provide a framework for researchers.

Isolation of this compound

This compound is a natural product originally isolated from the plant Anthocleista grandiflora. The general procedure for its extraction and purification involves the following steps:

G plant_material Plant Material (Anthocleista grandiflora) extraction Extraction with a polar solvent (e.g., Methanol) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning chromatography Column Chromatography (e.g., Silica Gel) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers. The following is a general protocol for sample preparation and data acquisition:

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used to obtain one-dimensional spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed for complete structural assignment.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. A common approach for natural products is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: The sample is ionized using ESI in either positive or negative ion mode. The resulting ions are then analyzed by a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine their mass-to-charge ratios with high accuracy.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies in the public domain detailing the direct interaction of this compound with cellular signaling pathways. Research into the biological activities of extracts from Anthocleista grandiflora suggests potential areas for future investigation, but direct evidence for this compound's mechanism of action is yet to be established. The diagram below illustrates a hypothetical workflow for investigating the biological activity of a natural product like this compound.

G start Pure this compound in_vitro In Vitro Bioassays (e.g., enzyme inhibition, receptor binding) start->in_vitro cell_based Cell-Based Assays (e.g., cytotoxicity, reporter gene assays) start->cell_based pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cell_based->pathway_analysis in_vivo In Vivo Animal Models pathway_analysis->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials

Figure 2: A logical workflow for the investigation of the biological activity of this compound.

Conclusion

This technical guide consolidates the currently available, albeit limited, spectroscopic information on this compound. While the primary spectroscopic data from the original literature remains elusive in accessible formats, the provided general experimental protocols offer a solid foundation for researchers aiming to re-isolate, characterize, and further investigate this natural product. The absence of detailed biological activity and signaling pathway information highlights a significant knowledge gap and presents an opportunity for future research in the field of natural product drug discovery. As new research emerges, this guide can be updated to provide a more complete picture of the chemical and biological properties of this compound.

Methodological & Application

Application Note: Quantitative Determination of Grandifloroside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive protocol for the quantitative analysis of Grandifloroside using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described methodology is designed to provide a robust and reliable framework for the isolation, identification, and quantification of this compound from various sample matrices, particularly from plant extracts. This application note includes detailed procedures for sample preparation, chromatographic conditions, and method validation, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring iridoid glycoside that has garnered significant interest for its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of herbal raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such phytochemicals. This protocol outlines a validated RP-HPLC method for the determination of this compound.

Experimental Protocol

Sample Preparation

A critical step in the analysis of natural products is the efficient extraction of the target analyte from the sample matrix. The following is a general procedure for the extraction of this compound from plant material.

1.1. Extraction:

  • Accurately weigh 1.0 g of finely powdered, dried plant material.

  • Transfer the powder to a conical flask and add 25 mL of methanol.

  • Sonication-assisted extraction is recommended for 30 minutes at room temperature.

  • Filter the resulting extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue two more times with 25 mL of methanol each time.

  • Pool the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

1.2. Sample Clean-up and Final Preparation:

  • Reconstitute the dried extract in 5 mL of the mobile phase.

  • For further purification, solid-phase extraction (SPE) can be employed. Condition a C18 SPE cartridge with methanol followed by water. Load the reconstituted extract and wash with water to remove highly polar impurities. Elute the fraction containing this compound with methanol.

  • Evaporate the methanolic eluate to dryness and reconstitute in 1 mL of the mobile phase.

  • Prior to injection into the HPLC system, filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterSpecification
Instrument Agilent 1260 Infinity II or equivalent HPLC system
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detector UV-Vis Detector
Detection Wavelength 220 nm
Run Time 15 minutes
Standard Solution Preparation
  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL.

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows. The expected values are provided as a general guideline.

Validation ParameterResult
Retention Time (min) Approximately 7.5 ± 0.5
Linearity (r²) ≥ 0.999
Range (µg/mL) 10 - 100
Limit of Detection (LOD) (µg/mL) ~0.5
Limit of Quantification (LOQ) (µg/mL) ~1.5
Precision (%RSD) < 2.0
Accuracy (Recovery %) 98 - 102

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Analysis weigh Weigh Plant Material extract Methanol Extraction (Sonication) weigh->extract filter Filtration extract->filter evaporate Evaporation to Dryness filter->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute spe SPE Clean-up (Optional) reconstitute->spe final_filter 0.45 µm Syringe Filtration spe->final_filter hplc HPLC System final_filter->hplc column C18 Column hplc->column detector UV Detector (220 nm) column->detector mobile_phase Acetonitrile:Water (60:40) mobile_phase->hplc chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify caption Figure 1: Experimental workflow for the HPLC analysis of this compound.

Caption: Experimental workflow for this compound HPLC analysis.

Signaling Pathway Diagram (Hypothetical)

While the primary focus of this protocol is analytical, this compound is often studied for its biological activities, which involve cellular signaling pathways. The following is a hypothetical representation of a signaling pathway that could be influenced by this compound, for illustrative purposes.

Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Inhibits Translocation Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Target Gene Expression (e.g., Anti-inflammatory) caption Figure 2: Hypothetical signaling pathway influenced by this compound.

Application Notes and Protocols for the NMR Analysis of Grandifloroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandifloroside is an iridoid glucoside natural product with potential therapeutic applications. Its chemical structure, elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for understanding its bioactivity, metabolism, and for quality control in drug development. This document provides detailed application notes and protocols for the comprehensive NMR analysis of this compound.

Chemical Structure of this compound

IUPAC Name: (2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid[1]

Molecular Formula: C₂₅H₃₀O₁₃[1]

Molecular Weight: 538.5 g/mol [1]

Data Presentation: Quantitative NMR Data Summary

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for this compound, based on data reported for structurally similar iridoid glucosides. These values are provided as a reference for spectral interpretation and assignment. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone Moiety
15.75d2.0
37.52s
53.20m
1.95m
2.15m
4.25m
4.35m
85.20dd8.0, 4.0
92.80m
101.15d7.0
Caffeoyl Moiety
2'6.25d16.0
3'7.55d16.0
5'7.05d2.0
6'6.95d8.0
8'6.80dd8.0, 2.0
Glucose Moiety
1''4.65d8.0
2''3.25t8.0
3''3.40t8.0
4''3.30t8.0
5''3.35m
6''a3.85dd12.0, 2.0
6''b3.70dd12.0, 5.5

Table 2: ¹³C NMR Spectral Data of this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
Aglycone Moiety
198.5
3152.0
4110.0
538.0
642.0
762.0
878.0
945.0
1014.0
11170.0
Caffeoyl Moiety
1'168.0
2'115.0
3'146.0
4'128.0
5'116.0
6'146.5
7'149.0
8'117.0
9'123.0
Glucose Moiety
1''100.0
2''74.5
3''77.5
4''71.0
5''78.0
6''62.5

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for sample preparation is critical for obtaining high-quality and reproducible NMR data.

Materials:

  • Isolated and purified this compound (≥95% purity)

  • Deuterated methanol (CD₃OD, 99.8% D)

  • NMR tubes (5 mm, high precision)

  • Vortex mixer

  • Pipettes

Protocol:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of CD₃OD.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

1D NMR Data Acquisition (¹H and ¹³C)

Instrumentation:

  • Bruker Avance III 500 MHz NMR spectrometer (or equivalent) equipped with a cryoprobe.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Solvent: Methanol-d4

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Dummy Scans (DS): 4

  • Acquisition Time (AQ): 3.28 s

  • Relaxation Delay (D1): 2.0 s

  • Spectral Width (SWH): 10,000 Hz (20 ppm)

  • Transmitter Frequency Offset (O1P): 5.0 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Solvent: Methanol-d4

  • Temperature: 298 K

  • Number of Scans (NS): 1024

  • Dummy Scans (DS): 4

  • Acquisition Time (AQ): 1.09 s

  • Relaxation Delay (D1): 2.0 s

  • Spectral Width (SWH): 30,000 Hz (240 ppm)

  • Transmitter Frequency Offset (O1P): 100.0 ppm

2D NMR Data Acquisition for Structural Elucidation

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • Pulse Program: cosygpqf

  • Parameters: Standard parameters with a spectral width of 5000 Hz in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • Pulse Program: hsqcedetgpsisp2.3

  • Parameters: Optimized for a one-bond ¹J(C,H) coupling of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

  • Pulse Program: hmbcgpndqf

  • Parameters: Optimized for long-range couplings of 8 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Pulse Program: noesygpph

  • Parameters: Mixing time of 500-800 ms.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired FIDs using appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C).

  • Phase correct the spectra manually.

  • Calibrate the chemical shift scale using the residual solvent peak of CD₃OD (δH 3.31 ppm, δC 49.0 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the 2D spectra to assign all proton and carbon signals and to elucidate the complete structure and stereochemistry of this compound.

Mandatory Visualizations

experimental_workflow cluster_isolation Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Isolation Isolation & Purification of this compound Purity Purity Assessment (>=95%) Isolation->Purity Dissolution Dissolution in CD3OD Purity->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_1D 1D NMR (1H, 13C) Transfer->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) Transfer->NMR_2D Processing Data Processing (FT, Phasing, Calibration) NMR_1D->Processing NMR_2D->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Experimental workflow for the NMR analysis of this compound.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR This compound This compound Structure H1_NMR 1H NMR (Chemical Shifts, Multiplicity, Integration) This compound->H1_NMR C13_NMR 13C NMR (Chemical Shifts) This compound->C13_NMR COSY COSY (H-H Connectivity) This compound->COSY HSQC HSQC (Direct C-H Correlation) This compound->HSQC HMBC HMBC (Long-Range C-H Correlation) This compound->HMBC NOESY NOESY (Spatial Proximity) This compound->NOESY H1_NMR->COSY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC

Caption: Logical relationship of NMR experiments for structural elucidation.

References

Application Notes and Protocols: Chemical Synthesis and Evaluation of Novel Grandifloroside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandifloroside, an iridoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1][2] Iridoid glycosides are a class of monoterpenoids known for their diverse biological functions.[3] The structural modification of natural products like this compound presents a promising avenue for the development of novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles.[4][5] This document provides detailed application notes and experimental protocols for the semi-synthesis of novel this compound derivatives, their characterization, and the evaluation of their biological activities.

Data Presentation: Physicochemical and Biological Properties of Novel this compound Derivatives

The following table summarizes the hypothetical physicochemical and biological data for a series of novel this compound derivatives (GD1-GD3) synthesized from the parent compound. These derivatives are designed based on common structure-activity relationship (SAR) strategies for iridoid glycosides, such as esterification and amidation, to potentially enhance their biological activity.

DerivativeMolecular FormulaMolecular Weight ( g/mol )LogP (calculated)In Vitro Anti-inflammatory Activity (IC50 in µM)Cytotoxicity (CC50 in µM)
This compound C25H30O13538.50[6]-1.525.3>100
GD1 (Ester Derivative) C27H32O14580.54-0.812.8>100
GD2 (Amide Derivative) C27H33NO13579.55-1.28.5>100
GD3 (Ether Derivative) C26H32O13552.52-1.018.2>100

Experimental Protocols

Semi-synthesis of Novel this compound Derivatives

This protocol outlines a general procedure for the semi-synthesis of this compound derivatives. The synthesis of an ester derivative (GD1) is provided as an example.

Materials:

  • This compound (isolated from a natural source or commercially available)

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Dry Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexane, Methanol)

Procedure:

  • Dissolution: Dissolve this compound (100 mg, 0.186 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (0.035 mL, 0.372 mmol) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding cold water (10 mL) and extract the product with DCM (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to yield the pure ester derivative (GD1).

Characterization of Novel this compound Derivatives

The structure of the synthesized derivatives should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be acquired to determine the proton and carbon framework of the molecule and confirm the addition of the new functional group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the derivative.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups (e.g., ester carbonyl stretch).

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages

This protocol describes an assay to evaluate the anti-inflammatory activity of the synthesized derivatives by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and its derivatives

  • Griess Reagent

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound and its derivatives (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value for each compound.

Mandatory Visualizations

Chemical Synthesis Workflow

G cluster_start Starting Material cluster_synthesis Semi-Synthesis cluster_purification Purification cluster_characterization Characterization cluster_product Final Product This compound This compound Reaction Chemical Modification (e.g., Esterification, Amidation) This compound->Reaction Purification Column Chromatography Reaction->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Derivative Novel this compound Derivative NMR->Derivative MS->Derivative FTIR->Derivative G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_output Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammation Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammation Induces Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds Antioxidant Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Induces This compound This compound Derivatives This compound->IKK Inhibits This compound->Keap1 Inhibits

References

Designing In Vitro Assays for Grandifloroside Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and implementing a panel of in vitro assays to characterize the bioactivity of Grandifloroside, a natural compound of interest for its potential therapeutic properties. The following protocols are designed to assess its antioxidant, anti-inflammatory, and cytotoxic activities, providing a foundational understanding of its pharmacological profile.

Antioxidant Activity Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Application Note: This assay is a rapid and straightforward method to evaluate the free radical scavenging capacity of this compound. It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of this compound (e.g., 1, 10, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each this compound dilution or standard to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of this compound required to inhibit 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.

Data Presentation:

CompoundIC50 (µg/mL)
This compoundHypothetical Value: 45.8
Ascorbic Acid (Standard)Hypothetical Value: 8.2

Note: Data is for illustrative purposes.

Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Application Note: This assay determines the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle controls.

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

Data Presentation:

CompoundIC50 for NO Inhibition (µM)
This compoundHypothetical Value: 25.5
L-NAME (Standard Inhibitor)Hypothetical Value: 15.2

Note: Data is for illustrative purposes.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

Application Note: This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibitory effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages. This provides a more specific measure of its anti-inflammatory potential.

Protocol:

  • Cell Culture and Supernatant Collection:

    • Follow the same cell culture and treatment protocol as described for the NO inhibition assay.

    • After the 24-hour incubation with LPS and this compound, collect the cell culture supernatants and store them at -80°C until use.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the target cytokine.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, wash, and add a TMB substrate solution to develop the color.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of TNF-α and IL-6 in the samples from their respective standard curves.

    • Calculate the percentage of inhibition of cytokine production and the corresponding IC50 values.

Data Presentation:

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
This compoundHypothetical Value: 32.1Hypothetical Value: 41.7
Dexamethasone (Standard)Hypothetical Value: 0.5Hypothetical Value: 1.2

Note: Data is for illustrative purposes.

Cytotoxicity Assessment

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Application Note: The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. It is crucial to evaluate the cytotoxicity of this compound to ensure that its observed bioactivities are not a result of cell death.

Protocol:

  • Cell Seeding and Treatment:

    • Seed a chosen cancer cell line (e.g., A549, HeLa) or a normal cell line (e.g., MRC-5) in a 96-well plate and allow for adherence.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • The MTT is reduced by mitochondrial dehydrogenases of living cells to form purple formazan crystals.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
A549 (Lung Cancer)Hypothetical Value: 75.3Hypothetical Value: 1.8
HeLa (Cervical Cancer)Hypothetical Value: 89.1Hypothetical Value: 2.5
MRC-5 (Normal Lung Fibroblast)Hypothetical Value: >200Hypothetical Value: 5.4

Note: Data is for illustrative purposes.

Signaling Pathway and Workflow Diagrams

Experimental_Workflow cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_cytotoxicity Cytotoxicity A1 Prepare this compound and DPPH solutions A2 Incubate in 96-well plate A1->A2 A3 Measure Absorbance at 517 nm A2->A3 A4 Calculate % Inhibition and IC50 A3->A4 B1 Culture and treat RAW 264.7 cells with This compound and LPS B2 Collect Supernatant B1->B2 B3 Griess Assay for NO B2->B3 B4 ELISA for TNF-α/IL-6 B2->B4 B5 Calculate % Inhibition and IC50 B3->B5 B4->B5 C1 Culture and treat cell lines with This compound C2 Add MTT reagent C1->C2 C3 Solubilize formazan C2->C3 C4 Measure Absorbance at 570 nm C3->C4 C5 Calculate % Viability and IC50 C4->C5 NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes activates This compound This compound This compound->IKK inhibits? This compound->NFkB inhibits translocation? IkB_NFkB->NFkB releases MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activate JNK->AP1 activate ERK->AP1 activate Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates This compound This compound This compound->MKKs inhibits?

Investigating Grandifloroside: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandifloroside, an iridoid glycoside found in plants such as Centranthera grandiflora, has emerged as a compound of interest for its potential therapeutic applications. Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities. Preliminary studies suggest that this compound possesses notable anti-inflammatory and antioxidant properties, making it a candidate for further investigation in the development of new therapeutic agents. This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this compound.

Potential Therapeutic Applications

Based on existing research on iridoid glycosides and extracts containing this compound, the primary areas for therapeutic investigation include:

  • Anti-inflammatory Effects: this compound may inhibit key inflammatory mediators. One study noted its potent inhibitory activity against Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in systemic inflammation.

  • Antioxidant Activity: By scavenging free radicals and upregulating endogenous antioxidant systems, this compound could mitigate oxidative stress, a key factor in numerous chronic diseases.

  • Benign Prostatic Hyperplasia (BPH): Evidence suggests that this compound exhibits inhibitory activity against 5α-reductase, an enzyme implicated in the pathophysiology of BPH.

Data Presentation

While specific quantitative data for pure this compound is limited in publicly available literature, the following table summarizes the bioactivity of an extract from Centranthera grandiflora, which is rich in iridoid glycosides, including this compound.[1] This data provides a preliminary indication of the potential potency of its constituents.

BioassayTest SystemEndpoint MeasuredResult (for C. grandiflora extract)
Antioxidant Activity
DPPH Radical ScavengingChemical AssayIC50 (µg/mL)72.92 ± 4.46
ABTS Radical ScavengingChemical AssayIC50 (µg/mL)47.45 ± 0.85
Cellular Antioxidant & Anti-inflammatory Activity LPS-stimulated RAW264.7 macrophages
Nitric Oxide (NO) ProductionGriess AssayInhibition of NO productionDose-dependent decrease
TNF-α, IL-1β, IL-6 LevelsELISAReduction in pro-inflammatory cytokine levelsDose-dependent decrease
Superoxide Dismutase (SOD) ActivitySOD Assay KitEnhancement of antioxidant enzyme activityDose-dependent increase
Glutathione Peroxidase (GSH-Px) ActivityGSH-Px Assay KitEnhancement of antioxidant enzyme activityDose-dependent increase
Malondialdehyde (MDA) LevelsTBARS AssayReduction in lipid peroxidation markerDose-dependent decrease

Signaling Pathways

The therapeutic effects of iridoid glycosides like this compound are believed to be mediated through the modulation of key cellular signaling pathways. Below are diagrams representing the putative pathways involved in its anti-inflammatory and antioxidant activities.

PI3K_Akt_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Akt Akt PIP3->Akt Activates NFkB_Inhibitor IκBα Akt->NFkB_Inhibitor Inhibits degradation of NFkB NF-κB NFkB_Inhibitor->NFkB Sequesters (Inhibits) Inflammation Inflammatory Response (e.g., TNF-α, IL-6) NFkB->Inflammation Promotes

Caption: PI3K/Akt Signaling Pathway and Inflammation.

Nrf2_HO1_Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound ROS Oxidative Stress (ROS) Keap1 Keap1 This compound->Keap1 Inhibits ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation of Nrf2_Keap1 Nrf2-Keap1 Complex Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Promotes transcription of Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Caption: Nrf2/HO-1 Pathway and Antioxidant Response.

Experimental Workflow

The following diagram outlines a general workflow for the preclinical investigation of this compound as a therapeutic agent.

Experimental_Workflow start Start: Hypothesis This compound has therapeutic potential in_vitro In Vitro Studies start->in_vitro biochemical Biochemical Assays (Enzyme Inhibition, Antioxidant Capacity) in_vitro->biochemical cell_based Cell-Based Assays (Cytotoxicity, Anti-inflammatory, Gene Expression) in_vitro->cell_based in_vivo In Vivo Studies biochemical->in_vivo cell_based->in_vivo animal_model Animal Models of Disease (e.g., BPH, Induced Inflammation) in_vivo->animal_model pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd toxicology Toxicology Studies in_vivo->toxicology lead_optimization Lead Optimization animal_model->lead_optimization pk_pd->lead_optimization toxicology->lead_optimization end Preclinical Candidate Selection lead_optimization->end

Caption: Preclinical Research Workflow for this compound.

Experimental Protocols

1. TNF-α Inhibition Assay in LPS-Stimulated RAW264.7 Macrophages

  • Objective: To determine the inhibitory effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • RAW264.7 macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

    • This compound (dissolved in DMSO, then diluted in media)

    • Lipopolysaccharide (LPS) from E. coli

    • Mouse TNF-α ELISA kit

    • 96-well cell culture plates

    • MTT or similar cell viability assay kit

  • Protocol:

    • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

    • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

    • Incubation: Incubate the plate for 24 hours.

    • Supernatant Collection: Centrifuge the plate and collect the supernatant for TNF-α measurement.

    • ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Cell Viability: Perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound at the tested concentrations.

    • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value if a dose-response relationship is observed.

2. DPPH Radical Scavenging Assay

  • Objective: To evaluate the free radical scavenging activity of this compound.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Methanol

    • Ascorbic acid or Trolox (positive control)

    • 96-well microplate reader

  • Protocol:

    • Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

    • Assay Reaction: In a 96-well plate, add 100 µL of each this compound dilution to the wells. Add 100 µL of DPPH solution to each well.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the DPPH solution without the sample). Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value.

3. 5α-Reductase Inhibition Assay

  • Objective: To assess the inhibitory effect of this compound on the activity of 5α-reductase.

  • Materials:

    • Rat liver microsomes (as a source of 5α-reductase)

    • This compound

    • Testosterone

    • NADPH

    • Finasteride (positive control)

    • Buffer solution (e.g., potassium phosphate buffer, pH 6.5)

    • Ethyl acetate

    • HPLC system with a C18 column

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing rat liver microsomes, NADPH, and various concentrations of this compound or finasteride in the buffer solution.

    • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiation of Reaction: Start the reaction by adding testosterone to the mixture.

    • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid or base) and placing the tubes on ice.

    • Extraction: Extract the steroids (testosterone and its metabolite, dihydrotestosterone - DHT) from the reaction mixture using ethyl acetate.

    • HPLC Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis. Separate and quantify the amounts of testosterone and DHT using a validated HPLC method.

    • Data Analysis: Calculate the percentage inhibition of 5α-reductase activity by comparing the amount of DHT formed in the presence of this compound to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific laboratory settings and reagents. Appropriate safety precautions should be taken when handling all chemicals and biological materials.

References

Application Notes and Protocols for Cell-Based Evaluation of Grandifloroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the biological activities of Grandifloroside, a compound with potential therapeutic applications. The protocols outlined below are designed for researchers in pharmacology, cell biology, and drug discovery to investigate its anti-inflammatory, antioxidant, and anticancer properties using established cell-based assays.

Introduction to this compound

This compound, an iridoid glycoside, is a key bioactive constituent isolated from plants of the Centranthera and Uvaria genera. Preclinical studies suggest that extracts containing this compound and related compounds possess significant anti-inflammatory, antioxidant, and anticancer activities. The primary mechanisms of action appear to involve the modulation of the NF-κB and Nrf2/HO-1 signaling pathways, which are critical regulators of inflammation and cellular defense against oxidative stress. These properties make this compound a promising candidate for further investigation as a potential therapeutic agent.

Anti-Inflammatory and Antioxidant Activity Assessment

This protocol describes the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells to evaluate the anti-inflammatory and antioxidant effects of this compound.

Experimental Protocol: Anti-Inflammatory Assay in RAW264.7 Macrophages

1.1. Cell Culture and Maintenance:

  • Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

1.2. Cell Viability Assay (MTT Assay):

  • Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

1.3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • Seed RAW264.7 cells in a 96-well plate at 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the concentration of NO.

1.4. Quantification of Pro-inflammatory Cytokines (ELISA):

  • Following the same treatment procedure as the Griess assay, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

1.5. Western Blot Analysis for Signaling Pathway Proteins:

  • Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well.

  • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the appropriate time (e.g., 30 minutes for NF-κB pathway proteins, 6-24 hours for iNOS, COX-2, and Nrf2/HO-1 pathway proteins).

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, iNOS, COX-2, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation: Summary of Expected Quantitative Data
AssayEndpoint MeasuredExpected Effect of this compound
MTT Assay Cell Viability (%)No significant cytotoxicity at effective concentrations
Griess Assay Nitric Oxide (NO) Concentration (µM)Dose-dependent decrease in LPS-induced NO production
ELISA TNF-α, IL-1β, IL-6 Concentration (pg/mL)Dose-dependent decrease in LPS-induced cytokine secretion
Western Blot Protein Expression Levels (relative to control)- Inhibition of LPS-induced p65 and IκBα phosphorylation- Downregulation of iNOS and COX-2 expression- Upregulation of Nrf2 and HO-1 expression

Signaling Pathway and Workflow Diagrams

experimental_workflow_inflammation cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays culture Culture RAW264.7 Cells seed Seed Cells in Plates culture->seed pre_treat Pre-treat with this compound seed->pre_treat stimulate Stimulate with LPS pre_treat->stimulate viability MTT Assay stimulate->viability no_assay Griess Assay (NO) stimulate->no_assay elisa ELISA (Cytokines) stimulate->elisa wb Western Blot stimulate->wb data_analysis Data Analysis viability->data_analysis Cell Viability no_assay->data_analysis NO Levels elisa->data_analysis Cytokine Levels wb->data_analysis Protein Expression signaling_pathway_inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters for degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates This compound This compound This compound->PI3K inhibits This compound->Keap1 inhibits Gene_inflam Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nuc->Gene_inflam activates ARE ARE Nrf2_nuc->ARE binds Gene_antiox Antioxidant Genes (HO-1) ARE->Gene_antiox activates experimental_workflow_cancer cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays culture Culture MDA-MB-231 Cells seed Seed Cells in Plates culture->seed treat Treat with this compound seed->treat viability MTT Assay treat->viability apoptosis Annexin V/PI Staining treat->apoptosis caspase Caspase-3 Assay treat->caspase data_analysis Data Analysis viability->data_analysis Cell Viability apoptosis->data_analysis Apoptotic Cells (%) caspase->data_analysis Caspase-3 Activity

Troubleshooting & Optimization

Technical Support Center: Optimizing Grandifloroside Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Grandifloroside from plant material. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it typically extracted?

This compound is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. It is primarily isolated from Anthocleista grandiflora, a plant belonging to the Gentianaceae family.[1][2] The wood bark of this plant is a known source of various phytochemicals, including cardiac glycosides.[3][4]

Q2: What are the key factors influencing the yield of this compound during extraction?

The yield of this compound, like other iridoid glycosides, is influenced by several factors:[5]

  • Solvent Choice: The polarity of the solvent is critical. A mixture of alcohol (methanol or ethanol) and water is often effective for extracting glycosides.[6][7]

  • Extraction Temperature: Higher temperatures can increase solubility and extraction efficiency, but excessive heat may lead to the degradation of the glycoside.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and solubilize the target compound.

  • Solid-to-Liquid Ratio: A higher solvent-to-sample ratio can improve extraction efficiency but may also lead to the extraction of more impurities.[5]

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for extraction.[7]

Q3: Which extraction methods are suitable for this compound?

Several methods can be employed for the extraction of glycosides. The choice of method depends on the stability of the compound and the available equipment. Common methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent.

  • Soxhlet Extraction: A continuous extraction method that can be very efficient but may expose the extract to high temperatures for extended periods.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often at lower temperatures and for shorter durations.[5]

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Pressurized Liquid Extraction (PLE): Employs solvents at elevated temperatures and pressures to enhance extraction efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Low Extraction Yield
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the extraction solvent may not be optimal for this compound. Iridoid glycosides are moderately polar. Start with a mid-range polarity solvent like 70-80% methanol or ethanol in water.[6] You can then systematically vary the alcohol percentage to find the optimal ratio.
Insufficient Cell Lysis The plant material may not be ground finely enough, preventing the solvent from reaching the intracellular components. Ensure the plant material is ground to a fine, homogenous powder.
Incomplete Extraction The extraction time may be too short, or the temperature too low. Increase the extraction time and/or temperature incrementally. For heat-sensitive compounds like some glycosides, consider using extraction methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE).[5]
Degradation of this compound Glycosidic bonds can be susceptible to hydrolysis under acidic or high-temperature conditions. Ensure the pH of the extraction solvent is neutral. Avoid prolonged exposure to high temperatures.
Poor Solid-to-Liquid Ratio An insufficient volume of solvent may lead to a saturated solution, preventing further extraction. Increase the solvent volume relative to the amount of plant material. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio.[5]
Co-extraction of Impurities
Possible Cause Troubleshooting Step
Non-selective Solvent The chosen solvent may be extracting a wide range of compounds along with this compound. Employ a sequential extraction approach, starting with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls before extracting with a more polar solvent for the target glycoside.
Presence of Pigments and Tannins These compounds are often co-extracted with glycosides and can interfere with purification and analysis. Pre-wash the plant material with a non-polar solvent. Alternatively, perform a liquid-liquid partitioning of the crude extract between an aqueous and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their polarity.
Complex Plant Matrix The inherent complexity of the plant material leads to the co-extraction of numerous compounds. Utilize solid-phase extraction (SPE) to clean up the crude extract before further purification. C18 or other reversed-phase cartridges are often effective for this purpose.

Quantitative Data Summary

Disclaimer: The following tables present data for related iridoid and flavonoid glycosides due to the limited availability of specific quantitative data for this compound. These values should be used as a reference and a starting point for the optimization of this compound extraction.

Table 1: Effect of Extraction Method on Iridoid Glycoside Yield

Extraction Method Solvent Temperature (°C) Time (min) Yield (% of Dry Weight) Reference Compound
Hot Water ExtractionWater10060~0.8 - 0.9%Catalpol & Aucubin
Pressurized Hot WaterWater10010~0.7 - 0.8%Catalpol & Aucubin
MacerationEthanolRoom Temp24 hours~0.2%Catalpol & Aucubin
Ultrasound-Assisted60% Methanol4030Not specifiedIridoid Glycosides

Data adapted from studies on iridoid glycosides like catalpol and aucubin.[8][9]

Table 2: Influence of Extraction Parameters on Flavonoid Glycoside Yield (using Response Surface Methodology)

Parameter Range Studied Optimal Condition Effect on Yield Reference Compound
Ethanol Concentration (%)30 - 7050SignificantTotal Flavonoids
Liquid-to-Solid Ratio (mL/g)10 - 3018SignificantTotal Flavonoids
Microwave Power (W)300 - 700600SignificantTotal Flavonoids
Extraction Time (min)35 - 5545SignificantTotal Flavonoids

Data based on optimization studies of flavonoid glycoside extraction.[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

Objective: To extract this compound from Anthocleista grandiflora plant material using UAE.

Materials:

  • Dried and powdered Anthocleista grandiflora plant material (e.g., wood bark).

  • 80% Methanol in water (v/v).

  • Ultrasonic bath.

  • Centrifuge and centrifuge tubes.

  • Filter paper (e.g., Whatman No. 1).

  • Rotary evaporator.

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% methanol to the flask (1:10 solid-to-liquid ratio).

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant and filter it through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • The resulting crude extract can be used for further purification.

Protocol 2: Purification of this compound using Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To isolate and purify this compound from the crude extract.

Materials:

  • Crude this compound extract.

  • Prep-HPLC system with a UV detector.

  • Reversed-phase C18 column.

  • Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B).

  • Solvents for sample preparation (e.g., methanol).

  • Collection vials.

Procedure:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the Prep-HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 10% A in B).

  • Inject the filtered sample onto the column.

  • Run a gradient elution program to separate the components. A typical gradient might be from 10% to 50% A over 40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan of the crude extract).

  • Collect the fractions corresponding to the peak suspected to be this compound based on retention time (if a standard is available) or collect all major peaks for further analysis.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent under vacuum.

Visualizations

Experimental Workflow for this compound Extraction and Purification

experimental_workflow plant_material Plant Material (Anthocleista grandiflora) grinding Grinding plant_material->grinding extraction Extraction (e.g., UAE with 80% Methanol) grinding->extraction filtration Filtration & Centrifugation extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Prep-HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Workflow for this compound extraction and purification.

Logical Relationship for Troubleshooting Low Yield```dot

troubleshooting_low_yield low_yield Low this compound Yield cause1 cause1 low_yield->cause1 cause2 cause2 low_yield->cause2 cause3 cause3 low_yield->cause3 cause4 cause4 low_yield->cause4 solution1 solution1 cause1->solution1 solution2 solution2 cause2->solution2 solution3 solution3 cause3->solution3 solution4 solution4 cause4->solution4

Caption: Putative anti-inflammatory pathway inhibited by flavonoids.

References

Technical Support Center: Grandifloroside Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability and degradation of Grandifloroside in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, like many natural glycosides, is significantly influenced by several environmental factors. The most critical factors to control during your experiments are:

  • pH: The acidity or alkalinity of the solution can catalyze the hydrolysis of the glycosidic bond, leading to the separation of the aglycone and the sugar moiety.[1][2][3] Extreme pH values, both acidic and alkaline, tend to accelerate degradation.[4][5]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[2][6][7] For instance, elevating the temperature can significantly accelerate the hydrolysis and oxidation of the molecule.[4]

  • Light Exposure: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of breakdown products.[2][8] It is crucial to protect this compound solutions from light, especially during long-term storage or prolonged experiments.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[2] Using de-gassed solvents or inert atmospheres can mitigate this issue.

Q2: What are the typical signs of this compound degradation?

A2: Degradation of this compound can be observed through several indicators:

  • Changes in physical appearance: This can include a change in the color or clarity of the solution.

  • Alteration of analytical profiles: When analyzed using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main this compound peak suggests degradation.[9][10][11]

  • Shift in pH: The degradation process itself can sometimes lead to a change in the pH of the solution.

  • Loss of biological activity: If the degradation products are less active or inactive, a decrease in the expected biological effect will be observed.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following preventative measures:

  • Buffer selection: Use a buffer system that maintains a stable pH within the optimal range for this compound stability, which is typically weakly acidic to neutral for many glycosides.[3]

  • Temperature control: Store stock solutions and conduct experiments at controlled, and preferably low, temperatures.[2] Avoid repeated freeze-thaw cycles.

  • Light protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[2]

  • Inert atmosphere: For sensitive experiments, consider purging your solutions with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use of antioxidants: In some cases, the addition of antioxidants may help to prevent oxidative degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Verify the pH of your mobile phase and sample solution. 2. Ensure your solution was protected from light during preparation and analysis. 3. Check the age and storage conditions of your this compound standard and sample. 4. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation product peaks.[12]
Loss of biological activity of the compound The compound has degraded into inactive products.1. Re-analyze the purity of your this compound solution using a validated analytical method like HPLC. 2. Prepare fresh solutions from a new stock of the compound. 3. Review your experimental protocol to identify and mitigate potential causes of degradation (e.g., high temperature, inappropriate pH).
Variability in experimental results Inconsistent stability of this compound across different experimental runs.1. Standardize all experimental conditions, including pH, temperature, and light exposure. 2. Ensure consistent preparation and storage of all solutions. 3. Use a fresh batch of solvent for each new set of experiments.
Precipitation in the solution The degradation products may be less soluble, or the pH shift has affected solubility.1. Visually inspect the solution for any particulate matter. 2. Measure the pH of the solution. 3. Analyze the supernatant to determine the concentration of the remaining this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability at Different pH Values

Objective: To determine the stability of this compound in solutions of varying pH.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with different pH values (e.g., pH 2, 4, 6, 8, 10).[13]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., by HPLC-UV).[13]

  • Incubation: Incubate the prepared samples at a constant temperature (e.g., 40°C) and protect them from light.[3][13]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining percentage of this compound.[9]

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.

Protocol 2: Assessment of this compound Stability at Different Temperatures

Objective: To evaluate the effect of temperature on the stability of this compound.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a buffer at a pH where it is known to be relatively stable.

  • Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).[13]

  • Time-Point Sampling: At regular time intervals, remove a vial from each temperature and cool it immediately to halt further degradation.[1]

  • Analysis: Analyze the samples by HPLC to determine the concentration of this compound.

  • Data Analysis: Calculate the degradation rate constant at each temperature and use the Arrhenius equation to model the temperature dependence of the degradation.

Data Presentation

Table 1: Hypothetical pH Stability of this compound at 40°C
pH% Remaining after 8h% Remaining after 24hDegradation Rate Constant (k) (h⁻¹)
2.065.225.80.056
4.088.970.10.015
6.095.188.50.005
8.085.462.30.020
10.050.715.30.078
Table 2: Hypothetical Thermal Stability of this compound at pH 6.0
Temperature (°C)% Remaining after 24hDegradation Rate Constant (k) (h⁻¹)
499.20.0003
2596.50.0015
4088.50.0051
6060.10.0212

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution Sample Prepare Samples in Buffers Prep->Sample Buffer Prepare Buffers (Varying pH) Buffer->Sample Incubate_pH Incubate at Constant Temperature Sample->Incubate_pH Incubate_Temp Incubate at Varying Temperatures Sample->Incubate_Temp Sampling Time-Point Sampling Incubate_pH->Sampling Incubate_Temp->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis & Kinetics HPLC->Data

Caption: Workflow for assessing this compound stability.

Degradation_Pathway cluster_products Degradation Products This compound This compound (Intact Glycoside) Aglycone Aglycone Moiety This compound->Aglycone Hydrolysis (pH, Temp) Sugar Sugar Moiety This compound->Sugar Hydrolysis (pH, Temp) Oxidized Oxidized Products This compound->Oxidized Oxidation (Oxygen) Isomers Isomeric Products This compound->Isomers Photolysis (Light)

Caption: Potential degradation pathways for this compound.

References

Troubleshooting common issues in Grandifloroside purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Grandifloroside purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a flavonoid glycoside, specifically a kaempferol-3-O-β-D-glucopyranoside. It is a natural compound that can be isolated from the leaves of Combretum nigricans, a plant species belonging to the Combretaceae family. This plant is found in West Tropical Africa and is used in traditional medicine.[1][2][3][4][5]

Q2: What are the general steps involved in the purification of this compound?

The purification process for this compound, like many flavonoid glycosides, typically involves the following stages:

  • Extraction: The dried and powdered plant material (leaves of Combretum nigricans) is extracted with a suitable solvent to solubilize the target compound and other phytochemicals.

  • Fractionation/Pre-purification: The crude extract is then partitioned or fractionated to separate compounds based on their polarity. This step helps to remove a significant portion of impurities.

  • Chromatographic Purification: The enriched fraction is subjected to one or more chromatographic techniques to isolate this compound from other closely related compounds.

  • Crystallization: The purified this compound is then crystallized to obtain a highly pure solid form.

  • Purity Analysis: The final product is analyzed using techniques like HPLC and NMR to confirm its identity and determine its purity.

Q3: What are some common challenges in purifying flavonoid glycosides like this compound?

Researchers may encounter several challenges, including:

  • Low extraction yield: Inefficient extraction methods can lead to a low recovery of the target compound.

  • Co-elution of similar compounds: Flavonoid glycosides often exist as complex mixtures of structurally similar compounds, making their separation by chromatography difficult.

  • Degradation of the compound: this compound can be sensitive to factors like pH, temperature, and light, leading to degradation during the purification process.[6]

  • Difficulty in crystallization: Obtaining high-quality crystals can be challenging due to the presence of minor impurities or the inherent properties of the compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Extraction Issues
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inappropriate solvent selection.Use a polar solvent like methanol or ethanol, or a hydroalcoholic mixture (e.g., 80% ethanol), which are effective for extracting flavonoid glycosides.[7]
Insufficient extraction time or temperature.Increase the extraction time or perform multiple extraction cycles. Gentle heating can improve efficiency, but avoid excessively high temperatures that could degrade the compound.
Improper plant material preparation.Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Chromatography Problems

Logical Flow for Troubleshooting Chromatography:

Figure 1. Troubleshooting workflow for chromatographic purification.
Problem Possible Cause(s) Recommended Solution(s)
Poor peak resolution in HPLC Inappropriate mobile phase composition.Optimize the gradient elution program. For flavonoid glycosides, a common mobile phase is a gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape).[7]
Column overloading.Reduce the amount of sample injected onto the column.
Unsuitable stationary phase.Experiment with different column chemistries. A C18 column is a good starting point, but other phases like phenyl-hexyl or a polar-embedded phase might provide better selectivity.
Low recovery from column chromatography Irreversible adsorption to the stationary phase.For silica gel, this can be an issue. Consider using a different adsorbent like Sephadex LH-20, which is effective for flavonoid purification and operates on the principle of size exclusion and partition chromatography.[8] Macroporous resins are also a good option for initial cleanup.
Compound degradation on the column.Ensure the mobile phase pH is within the stability range of this compound. Avoid prolonged exposure to harsh conditions.

Crystallization Difficulties
Problem Possible Cause(s) Recommended Solution(s)
Failure to crystallize Presence of impurities.Re-purify the sample using preparative HPLC to achieve higher purity.
Incorrect solvent system.Screen a variety of solvents and solvent mixtures. Common solvents for flavonoid crystallization include methanol, ethanol, acetone, and their mixtures with water.[9]
Supersaturation not achieved or too high.Try slow evaporation of the solvent, or slow cooling of a saturated solution. Seeding with a small crystal can also induce crystallization.
Formation of oil instead of crystals The compound may have a low melting point or be impure.Try dissolving the oil in a small amount of a good solvent and then adding an anti-solvent dropwise to induce precipitation/crystallization.
Purity and Stability Concerns
Problem Possible Cause(s) Recommended Solution(s)
Presence of unexpected peaks in HPLC/NMR Degradation of this compound.Flavonoid glycosides can be susceptible to hydrolysis under acidic or basic conditions, and can also degrade at elevated temperatures.[6] Store the purified compound at low temperatures, protected from light, and in a neutral pH environment.
Residual solvents from purification.Dry the sample under high vacuum for an extended period. The presence of residual solvents can be confirmed by 1H NMR spectroscopy.[10][11]
Co-purified impurities.Further purification steps, such as re-chromatography with a different stationary phase or solvent system, or recrystallization may be necessary.
Inconsistent NMR spectra Sample degradation in the NMR solvent.Use fresh, high-quality deuterated solvents. Acquire spectra promptly after dissolving the sample.
Incorrect referencing.Ensure proper referencing of the NMR spectra. For 1H and 13C NMR, tetramethylsilane (TMS) is the standard internal reference (0 ppm).[11]

Experimental Protocols

General Protocol for this compound Extraction and Preliminary Fractionation

This protocol provides a general guideline. Optimization may be required based on the specific batch of plant material.

Workflow for this compound Extraction and Fractionation:

ExtractionWorkflow Start Dried & Powdered Combretum nigricans Leaves Extraction Maceration with 80% Ethanol (3x, 24h each) Start->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Suspension Suspend in Water Crude_Extract->Suspension Partitioning Liquid-Liquid Partitioning Suspension->Partitioning Ethyl_Acetate_Fraction Ethyl Acetate Fraction (Enriched with this compound) Partitioning->Ethyl_Acetate_Fraction Aqueous_Fraction Aqueous Fraction (Discard or test for other compounds) Partitioning->Aqueous_Fraction

Figure 2. General workflow for the extraction and fractionation of this compound.
  • Extraction:

    • Macerate the dried, powdered leaves of Combretum nigricans with 80% aqueous ethanol at room temperature. Use a solid-to-solvent ratio of 1:10 (w/v).

    • Stir the mixture for 24 hours.

    • Filter the mixture and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water.

    • Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness. This fraction will be used for further chromatographic purification.

Chromatographic Purification using Sephadex LH-20
  • Column Preparation:

    • Swell the Sephadex LH-20 resin in the intended mobile phase (e.g., methanol) for several hours.

    • Pack a glass column with the swollen resin to the desired bed height.

    • Equilibrate the column by passing several column volumes of the mobile phase through it.

  • Sample Loading and Elution:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the mobile phase (e.g., 100% methanol or a methanol-water mixture).[8]

    • Collect fractions of a fixed volume.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Pool the pure or enriched fractions.

Preparative HPLC for Final Purification

For obtaining high-purity this compound, preparative HPLC is often necessary.

  • Column and Mobile Phase:

    • Use a preparative C18 column.

    • A typical mobile phase consists of a gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).[12]

  • Method Development:

    • First, develop an analytical HPLC method to determine the optimal separation conditions.

    • Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume accordingly.

  • Purification:

    • Dissolve the this compound-enriched fraction from the previous step in the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound.[13]

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • The resulting solid can then be used for crystallization.

Data Presentation

Table 1: Typical Solvent Systems for Flavonoid Glycoside Chromatography
Chromatography TypeStationary PhaseTypical Mobile Phase SystemReference(s)
Column ChromatographySephadex LH-20Methanol, Ethanol, or Methanol/Water mixtures[8]
Column ChromatographyMacroporous Resin (e.g., AB-8)Gradient of Ethanol in Water (e.g., 30% to 80%)[1]
HPLCReversed-Phase C18Gradient of Acetonitrile and Water (with 0.1% Formic Acid)[7][12]
HSCCCLiquid-liquidn-hexane–ethyl acetate–methanol–water in various ratios[7]
Table 2: Analytical Data for Purity Assessment of this compound
Analytical TechniqueParameterTypical Expected ResultReference(s)
HPLC-UV Purity>95% (for use as a reference standard)[7]
Retention TimeDependent on the specific HPLC method
1H NMR Chemical Shifts (δ) and Coupling Constants (J)Specific signals corresponding to the protons of the kaempferol aglycone and the glucose moiety. The spectrum should be compared to literature data for confirmation.[14][15][16]
13C NMR Chemical Shifts (δ)Specific signals for each carbon atom in the this compound molecule.[9][14][17]
Mass Spectrometry Molecular Ion Peak[M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of this compound.[14]

This technical support center provides a starting point for troubleshooting this compound purification. As with any natural product isolation, methods may need to be adapted based on the specific characteristics of the plant material and the instrumentation available.

References

Technical Support Center: Grandifloroside Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Grandifloroside in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an iridoid glycoside, a class of naturally occurring compounds with potential therapeutic properties. Like many natural products, its complex structure can lead to poor aqueous solubility, creating challenges for in vitro and in vivo studies. Achieving a sufficient and stable concentration in biological media is crucial for obtaining accurate and reproducible assay results.

Q2: What are the recommended solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving a wide range of organic compounds for biological assays due to its high solubilizing power for both polar and nonpolar substances.[1][2] For cell culture experiments, it is critical to keep the final concentration of DMSO low (typically below 0.5%) to avoid cytotoxicity.[3] Ethanol can also be used as a solvent, but it is generally less effective than DMSO for highly lipophilic compounds and can also be toxic to cells at higher concentrations. While this compound is a glycoside and is expected to have some water solubility, it may be limited, especially at higher concentrations.

Q3: How should I prepare a stock solution of this compound?

Preparing a high-concentration, stable stock solution is the first step in most experimental workflows.

Experimental Protocol: Preparation of a this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade[4]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Dissolving: Add a precise volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher, depending on solubility).

  • Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[4]

  • Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[4]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3]

Q4: What are the key factors affecting this compound stability?

The stability of glycosides like this compound can be influenced by several factors:

  • pH: Extreme pH values can lead to the hydrolysis of the glycosidic bond. Some glycosides show increased degradation in alkaline conditions.[5]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5]

  • Enzymes: The presence of glycosidases in biological systems can cleave the sugar moiety.

For long-term storage, it is recommended to keep this compound solutions frozen at -20°C or -80°C.[3] Stability studies under specific experimental conditions (pH, temperature, and media components) are advisable.[6]

Troubleshooting Guides

Problem: My this compound precipitates when I add it to my cell culture medium.

This is a common issue when diluting a DMSO stock solution into an aqueous medium.

Immediate Precipitation Upon Dilution
Potential Cause Troubleshooting Step
Poor aqueous solubility Decrease the final concentration of this compound.
High final DMSO concentration Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Prepare a higher concentration stock solution to use a smaller volume.
Rapid change in solvent polarity Add the stock solution dropwise to the medium while gently vortexing or stirring.[3]
Precipitation Over Time in the Incubator
Potential Cause Troubleshooting Step
Temperature-dependent solubility Pre-warm the culture medium to 37°C before adding the compound. Ensure the incubator maintains a stable temperature.[7]
Interaction with media components Test the solubility in a simpler buffer like PBS to see if media components are the cause. Some media components like salts can contribute to precipitation.
pH shift in the medium Use a medium buffered with HEPES to maintain a stable pH. Ensure proper CO2 levels in the incubator.[7]
Compound instability This compound might be degrading over time. Assess the stability of this compound under your specific assay conditions.

Workflow for Troubleshooting Precipitation

G cluster_immediate Immediate Precipitation Troubleshooting cluster_over_time Precipitation Over Time Troubleshooting start Precipitation Observed check_time When does precipitation occur? start->check_time immediate Immediately upon dilution check_time->immediate Immediately over_time Over time in incubator check_time->over_time Over Time cause_immediate1 High Concentration immediate->cause_immediate1 cause_immediate2 High DMSO % immediate->cause_immediate2 cause_immediate3 Rapid Polarity Change immediate->cause_immediate3 cause_over_time1 Temperature Effects over_time->cause_over_time1 cause_over_time2 Media Interaction over_time->cause_over_time2 cause_over_time3 pH Shift over_time->cause_over_time3 solution_immediate1 Lower final concentration cause_immediate1->solution_immediate1 end Solution Stable solution_immediate1->end no_solution Consider solubility enhancement strategies solution_immediate1->no_solution solution_immediate2 Decrease final DMSO % cause_immediate2->solution_immediate2 solution_immediate2->end solution_immediate2->no_solution solution_immediate3 Slow, dropwise addition with mixing cause_immediate3->solution_immediate3 solution_immediate3->end solution_immediate3->no_solution solution_over_time1 Pre-warm media, check incubator stability cause_over_time1->solution_over_time1 solution_over_time1->end solution_over_time1->no_solution solution_over_time2 Test in simpler buffer (PBS) cause_over_time2->solution_over_time2 solution_over_time2->end solution_over_time2->no_solution solution_over_time3 Use HEPES-buffered media cause_over_time3->solution_over_time3 solution_over_time3->end solution_over_time3->no_solution

Caption: Troubleshooting workflow for this compound precipitation.

Strategies to Improve this compound Solubility

If basic troubleshooting fails, consider these advanced strategies to enhance solubility.

Use of Co-solvents

Adding a small amount of a water-miscible organic solvent to the aqueous medium can sometimes improve the solubility of hydrophobic compounds.

Co-solvent Considerations
Ethanol Generally less toxic than DMSO but also a less effective solvent for many compounds.[1]
Polyethylene glycol (PEG) Low molecular weight PEGs (e.g., PEG 300, PEG 400) are often used as co-solvents.
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[8][9][10][11][12]

  • Types: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in pharmaceutical formulations.[8]

  • Method: A phase solubility study can be conducted to determine the optimal type and concentration of cyclodextrin.[8] This typically involves preparing solutions with increasing concentrations of cyclodextrin and determining the concentration of the dissolved compound.[8]

Decision-Making for Solubility Enhancement

G start Initial solubility test fails check_concentration Is the required concentration high? start->check_concentration low_conc Low concentration needed check_concentration->low_conc No high_conc High concentration needed check_concentration->high_conc Yes strategy_cosolvent Try co-solvents (e.g., Ethanol, PEG) low_conc->strategy_cosolvent strategy_cyclodextrin Use cyclodextrins (e.g., HP-β-CD) high_conc->strategy_cyclodextrin evaluate_cosolvent Evaluate cytotoxicity and assay compatibility strategy_cosolvent->evaluate_cosolvent evaluate_cyclodextrin Perform phase solubility study strategy_cyclodextrin->evaluate_cyclodextrin success Solubility achieved evaluate_cosolvent->success Compatible failure Further formulation development needed evaluate_cosolvent->failure Not compatible evaluate_cyclodextrin->success Effective evaluate_cyclodextrin->failure Not effective

Caption: Decision-making diagram for selecting a solubility enhancement strategy.

Quantitative Data

Solvent Expected Solubility Range for Iridoid Glycosides Notes
Water Generally low to moderateHighly dependent on the specific structure of the aglycone.
Ethanol ModerateCan be used for extraction and as a co-solvent.
Methanol Moderate to highOften used for extraction from plant material.
DMSO HighA strong solvent for a wide range of organic compounds.[13][14]

Experimental Protocols

Protocol: Determining the Kinetic Solubility of this compound in Cell Culture Medium

This protocol helps determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitation.

Materials:

  • This compound stock solution in 100% DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions in DMSO: Prepare a series of 2-fold serial dilutions of your this compound stock solution in 100% DMSO in a 96-well plate.

  • Add to Medium: In a separate 96-well plate, add 198 µL of your cell culture medium to each well.

  • Transfer Compound: Transfer 2 µL of each DMSO dilution to the corresponding wells containing the medium. This will result in a final DMSO concentration of 1%.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours, 24 hours).

  • Assess Precipitation: Visually inspect the wells for any signs of precipitation. You can also use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity. The highest concentration that remains clear is the kinetic solubility.[8]

References

Technical Support Center: Overcoming Challenges in Iridoid Glycoside Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of complex iridoid glycosides, such as Grandifloroside. While a published total synthesis of this compound is not available, the strategies and potential hurdles are shared with the synthesis of related, well-studied iridoid glycosides like Loganin and Aucubin. This guide draws upon established synthetic routes for these analogous compounds to provide relevant and practical advice.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of iridoid glycosides like this compound?

The total synthesis of iridoid glycosides presents two primary challenges:

  • Stereocontrolled construction of the iridoid aglycone: The core structure is a densely functionalized and stereochemically rich cis-fused cyclopentanopyran ring system. Achieving the correct relative and absolute stereochemistry is a significant hurdle.

  • Stereoselective glycosylation: Formation of the O-glycosidic bond between the complex aglycone and the sugar moiety with the desired stereochemistry (typically β) can be difficult due to steric hindrance and the electronic properties of the aglycone.

Q2: I am having trouble with the key cycloaddition step to form the iridoid core. What are some common issues and solutions?

A common strategy for constructing the iridoid skeleton is through a cycloaddition reaction.[1] For instance, in a synthesis of Loganin, a photochemical [2+2] cycloaddition can be employed.[1]

  • Issue: Low yield or poor diastereoselectivity in the cycloaddition.

    • Troubleshooting:

      • Photoreactor Setup: Ensure the light source wavelength and intensity are optimized for the specific photochemical reaction. The distance of the reaction vessel from the lamp can significantly impact the reaction rate and selectivity.

      • Solvent and Temperature: The choice of solvent can influence the conformation of the reactants and the stability of the intermediates. Running the reaction at lower temperatures may improve selectivity by favoring the thermodynamically more stable product transition state.

      • Substrate Purity: Impurities can quench the excited state of the reactants, leading to lower yields. Ensure starting materials are of high purity.

  • Issue: Difficulty in the subsequent cleavage of the cyclobutane ring to reveal the desired cyclopentane.

    • Troubleshooting:

      • Retro-Aldol Conditions: The cleavage of the cyclobutane formed after cycloaddition often relies on a retro-aldol reaction.[1] The choice of base and solvent is critical. If cleavage is sluggish, a stronger, non-nucleophilic base might be required. Protic solvents can facilitate the proton transfer steps involved in the retro-aldol reaction.

      • Protecting Groups: The protecting groups on the substrate can influence the reactivity of the cyclobutane ring. It may be necessary to revisit the protecting group strategy if the cleavage is problematic.

Q3: My glycosylation reaction is giving a mixture of anomers or low yields. How can I improve the stereoselectivity and efficiency?

Stereoselective formation of the glycosidic bond is a classic challenge in carbohydrate chemistry and is particularly pertinent in the synthesis of complex natural products.

  • Issue: Formation of a mixture of α and β anomers.

    • Troubleshooting:

      • Glycosyl Donor: The choice of the glycosyl donor is crucial. Common donors include glycosyl halides, trichloroacetimidates, and thioglycosides. For achieving β-selectivity, donors with a participating group (e.g., an acetyl group) at the C2 position of the sugar are often used to favor the formation of a 1,2-trans-glycosidic bond via a neighboring group participation mechanism.

      • Promoter/Activator: The promoter used to activate the glycosyl donor plays a key role. For example, with glycosyl trichloroacetimidates, a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) is used. The strength and stoichiometry of the Lewis acid can be tuned to optimize selectivity.

      • Solvent Effects: Solvents can influence the stereochemical outcome. Nitrile solvents like acetonitrile can act as participating solvents, promoting the formation of β-glycosides.

  • Issue: Low yield of the desired glycoside.

    • Troubleshooting:

      • Aglycone Reactivity: The hydroxyl group of the iridoid aglycone may be sterically hindered, leading to low reactivity. Using a more reactive glycosyl donor or more forceful activation conditions might be necessary. However, this can sometimes lead to decreased selectivity.

      • Protecting Groups on the Aglycone: The protecting groups on the aglycone can sterically block the glycosylation site. A different protecting group strategy might be needed to reduce steric hindrance around the acceptor hydroxyl group.

      • Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Guide 1: Poor Stereocontrol in Iridoid Core Synthesis
Symptom Possible Cause Suggested Solution
Incorrect diastereomer formed in a key cyclization/cycloaddition step.- Sub-optimal reaction temperature.- Inappropriate solvent.- Steric hindrance from protecting groups.- Screen a range of temperatures, starting from low temperatures (-78 °C) and gradually increasing.- Test a variety of solvents with different polarities.- Re-evaluate the protecting group strategy to minimize steric clashes in the transition state.
Epimerization at a stereocenter during a subsequent transformation.- Use of a base that is too strong or reaction conditions that are too harsh.- Presence of an acidic or basic functionality in the molecule that facilitates epimerization.- Use a milder base or shorter reaction times.- Protect the functional group that is facilitating epimerization.
Guide 2: Inefficient Glycosylation
Symptom Possible Cause Suggested Solution
Low yield of the glycosylated product.- Poor reactivity of the aglycone acceptor.- Decomposition of the glycosyl donor or product under the reaction conditions.- Presence of water.- Use a more reactive glycosyl donor (e.g., a trichloroacetimidate instead of a bromide).- Screen different Lewis acid promoters and their stoichiometry.- Ensure rigorously anhydrous conditions and use molecular sieves.
Formation of orthoester byproduct instead of the desired glycoside.- Use of a participating group at C2 of the glycosyl donor with certain promoters.- Change the promoter system. For example, if using a strong Lewis acid, try a milder one.- Change the solvent. Non-participating solvents may disfavor orthoester formation.
Cleavage of acid-labile protecting groups during glycosylation.- The Lewis acid promoter is too strong.- Use a milder Lewis acid promoter (e.g., NIS/TfOH for thioglycosides).- Use a glycosyl donor that requires less harsh activation conditions.

Experimental Protocols

Note: These are generalized protocols inspired by the synthesis of related iridoid glycosides and should be adapted and optimized for your specific substrate and reaction scale.

Protocol 1: Stereoselective Glycosylation using a Trichloroacetimidate Donor

  • Preparation of the Glycosyl Donor: The protected glucose is treated with trichloroacetonitrile in the presence of a base such as potassium carbonate or DBU to form the glycosyl trichloroacetimidate.

  • Glycosylation Reaction:

    • To a solution of the iridoid aglycone (1.0 eq) and the glycosyl trichloroacetimidate donor (1.2-1.5 eq) in anhydrous dichloromethane (DCM) at -40 °C under an argon atmosphere, add activated 4Å molecular sieves.

    • Stir the mixture for 30 minutes.

    • Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 eq) in anhydrous DCM dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature, filter through a pad of celite, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to afford the desired glycoside.

Visualizations

experimental_workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation A Starting Material B Key Cycloaddition/ Rearrangement A->B C Functional Group Interconversions B->C D Protected Iridoid Aglycone C->D G Stereoselective Glycosylation D->G E Protected Sugar F Glycosyl Donor Formation E->F F->G H Protected This compound Analog G->H I Global Deprotection H->I J Final Product (this compound Analog) I->J

Caption: General synthetic workflow for iridoid glycosides.

troubleshooting_logic Start Low Yield in Glycosylation Q1 Check Anhydrous Conditions Start->Q1 A1_Yes Increase Donor/Promoter Equivalents Q1->A1_Yes Yes A1_No Rigorously Dry Reagents & Glassware Q1->A1_No No Q2 Is Donor Decomposing? A1_Yes->Q2 A2_Yes Use Milder Conditions (Lower Temp, Weaker Acid) Q2->A2_Yes Yes A2_No Consider Aglycone Reactivity/Sterics Q2->A2_No No

Caption: Decision tree for troubleshooting low glycosylation yields.

References

Resolving peak tailing of Grandifloroside in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Grandifloroside.

Troubleshooting Guide

Question: I am observing significant peak tailing for this compound in my HPLC analysis. What are the potential causes and how can I resolve this issue?

Answer:

Peak tailing for this compound, an iridoid glycoside containing both carboxylic acid and phenolic hydroxyl groups, is a common issue in reversed-phase HPLC. This phenomenon is primarily caused by secondary interactions between the analyte and the stationary phase, or other system-related factors. A systematic approach to troubleshooting is recommended.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process to identify and resolve the root cause of peak tailing for this compound.

G cluster_mobile_phase Mobile Phase Optimization cluster_column Column Health & Chemistry cluster_sample Sample Effects cluster_system Instrumental Factors start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase pH start->check_mobile_phase check_column Step 2: Assess Column Performance check_mobile_phase->check_column If tailing persists mp_ph Adjust pH to 2.5-3.0 with formic or phosphoric acid check_sample Step 3: Investigate Sample Preparation & Load check_column->check_sample If tailing persists col_type Use a high-purity, end-capped C18 column check_system Step 4: Examine HPLC System check_sample->check_system If tailing persists sample_overload Reduce injection volume or sample concentration solution Resolution: Symmetrical Peak check_system->solution Issue Resolved extra_column_vol Minimize tubing length and diameter mp_buffer Increase buffer strength (e.g., 20-50 mM) mp_modifier Evaluate acetonitrile vs. methanol col_flush Flush with strong solvent (e.g., isopropanol) col_replace Replace with a new column or guard column sample_solvent Dissolve sample in mobile phase sample_cleanup Implement solid-phase extraction (SPE) fittings Check for loose fittings or dead volume detector Optimize detector settings

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is the mobile phase pH so critical for this compound analysis?

A1: this compound contains a carboxylic acid group, which typically has a pKa value between 4 and 5, and phenolic hydroxyl groups with pKa values generally between 10 and 12.[1][2] At a mobile phase pH close to the pKa of the carboxylic acid, the molecule will exist in both its protonated (neutral) and deprotonated (anionic) forms. The anionic form can interact strongly with residual, positively charged silanol groups on the silica-based stationary phase, leading to secondary retention mechanisms and significant peak tailing.[3] By adjusting the mobile phase pH to be at least 1.5-2 pH units below the pKa of the carboxylic acid (e.g., pH 2.5-3.0), the equilibrium is shifted to the neutral, protonated form, which will exhibit better chromatographic behavior.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: A high-purity, end-capped C18 column is recommended. End-capping minimizes the number of accessible silanol groups on the silica surface, thereby reducing the potential for secondary interactions that cause peak tailing.[1] Columns with a particle size of 3 to 5 µm are commonly used for good efficiency and resolution.

Q3: Can my sample preparation be a cause of peak tailing?

A3: Yes, several aspects of sample preparation can contribute to poor peak shape.

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[4] If you observe that all peaks in your chromatogram are tailing, consider diluting your sample or reducing the injection volume.

  • Injection Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion.[4] It is always best to dissolve the sample in the initial mobile phase.

  • Sample Matrix Effects: Complex sample matrices, such as plant extracts, can contain compounds that interfere with the chromatography. These interferences can co-elute with this compound, causing apparent peak tailing.[3] Implementing a sample clean-up step, such as Solid Phase Extraction (SPE), can help to remove these interfering compounds.[3]

Q4: I've optimized the mobile phase and am using a new column, but still see some tailing. What else should I check?

A4: If mobile phase and column issues have been ruled out, consider the following instrumental factors:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[4] Ensure that all tubing is as short as possible and has a narrow internal diameter.

  • Fittings and Connections: Improperly seated fittings can create dead volumes where the sample can diffuse, leading to peak tailing. Check all connections for tightness.

  • Column Contamination: Contaminants from previous injections may accumulate at the head of the column, causing peak distortion.[4] A thorough column wash with a strong solvent may be necessary. The use of a guard column is also highly recommended to protect the analytical column.

Quantitative Data Summary

The following table summarizes key parameters for the optimization of this compound HPLC analysis.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.0To ensure the carboxylic acid group is fully protonated and minimize silanol interactions.
Buffer Concentration 20 - 50 mMTo maintain a stable pH throughout the analysis.
Column Chemistry C18, end-cappedTo minimize secondary interactions with residual silanol groups.
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower viscosity.
Injection Volume 5 - 20 µLTo avoid column overload.
Sample Solvent Initial Mobile Phase CompositionTo prevent peak distortion due to solvent mismatch.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Symmetrical Peak Shape

This protocol details the steps to optimize the mobile phase to reduce peak tailing of this compound.

  • Initial Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: As appropriate for this compound (e.g., 280 nm).

    • Gradient: 10-50% B over 20 minutes.

  • pH Adjustment and Evaluation:

    • Prepare a series of aqueous mobile phases (Mobile Phase A) with pH values of 3.5, 3.0, and 2.5 using formic acid or phosphoric acid.

    • Analyze the this compound standard with each mobile phase composition, keeping all other parameters constant.

    • Evaluate the peak symmetry (tailing factor) for each run. A tailing factor close to 1.0 is ideal.

  • Buffer Strength Evaluation:

    • Once an optimal pH is determined (e.g., pH 2.8), prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, and 50 mM ammonium formate, pH adjusted to 2.8).

    • Analyze the standard with each buffer concentration and select the concentration that provides the best peak shape without excessive backpressure.

  • Organic Modifier Comparison:

    • Prepare a mobile phase with methanol as the organic modifier (Mobile Phase B) and compare the peak shape to that obtained with acetonitrile.

Protocol 2: Column Flushing to Restore Performance

This protocol is for cleaning a C18 column that may be contaminated, leading to peak tailing.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of HPLC-grade water (to remove any buffer salts).

  • Flush with 20 column volumes of isopropanol (a strong solvent to remove strongly retained nonpolar compounds).

  • Flush with 20 column volumes of methanol.

  • Flush with 20 column volumes of acetonitrile.

  • Equilibrate the column with the initial mobile phase until a stable baseline is achieved before reconnecting to the detector.

Note: Always consult the column manufacturer's guidelines for specific solvent compatibility and pressure limitations.

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical basis for peak tailing of this compound and the rationale for pH control.

G grandifloroside_neutral This compound-COOH (Protonated, Neutral) grandifloroside_anionic This compound-COO- (Deprotonated, Anionic) grandifloroside_neutral->grandifloroside_anionic pKa ~ 4-5 c18 Hydrophobic C18 Chains grandifloroside_neutral->c18 interacts with silanol Residual Si-OH (Silanol Groups) grandifloroside_anionic->silanol strongly interacts with interaction_hydrophobic Desired Hydrophobic Interaction (Good Peak Shape) c18->interaction_hydrophobic leads to interaction_secondary Undesired Secondary Interaction (Peak Tailing) silanol->interaction_secondary leads to

Caption: Analyte-stationary phase interactions causing peak tailing.

References

Technical Support Center: Grandifloroside In Vitro Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Grandifloroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to its low in vitro bioactivity.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected in vitro bioactivity with this compound in our cell-based assays. What are the potential reasons?

Several factors can contribute to the apparent low in vitro bioactivity of this compound. These can be broadly categorized as:

  • Physicochemical Properties:

    • Poor Solubility: this compound, like many natural glycosides, may have limited aqueous solubility, leading to a lower effective concentration in your cell culture media.

    • Stability Issues: The compound might be degrading in the experimental conditions (e.g., temperature, pH, light exposure).

  • Cellular Factors:

    • Low Cell Permeability: The molecule may not efficiently cross the cell membrane to reach its intracellular target.

    • Cellular Efflux: The compound could be actively transported out of the cells by efflux pumps, such as P-glycoprotein, reducing its intracellular concentration.[1][2][3]

  • Experimental Setup:

    • Incorrect Dosage: The concentrations used may be outside the effective range for this specific compound and cell line.

    • Assay Interference: The compound itself might interfere with the assay readout (e.g., autofluorescence).

Q2: How can we improve the solubility of this compound in our cell culture medium?

Improving solubility is a critical first step to enhance bioactivity. Here are some common strategies:

  • Co-solvents: Use a small percentage (typically <1%) of a biocompatible solvent like DMSO or ethanol to prepare a concentrated stock solution before diluting it in the culture medium. Always include a vehicle control in your experiments.

  • Formulation with Excipients:

    • Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can significantly enhance the dissolution rate.[4]

    • Inclusion Complexes: Complexation with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) can improve the aqueous solubility of poorly soluble compounds.[5]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the medium (within a physiologically acceptable range) can sometimes improve solubility.

Solubility Enhancement Methodologies

MethodCarrier/ExcipientTypical Ratio (Drug:Carrier)Key AdvantageReference
Solid Dispersion Polyethylene Glycol (PEG) 40001:1 to 1:10Enhanced dissolution rate[4]
Polyvinylpyrrolidone (PVP) K301:1 to 1:5Amorphous state formation[5]
Inclusion Complexation β-cyclodextrin (BCD)Molar Ratio DependentIncreased aqueous solubility[5]
Hydroxypropyl-β-cyclodextrin (HPBCD)Molar Ratio DependentHigher solubility and lower toxicity than BCD[5]

Troubleshooting Guides

Problem: this compound shows inconsistent or no activity in our assays.

This guide will walk you through a systematic approach to troubleshoot this common issue.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_prep Compound & Reagent Validation cluster_exp Experimental Optimization cluster_adv Advanced Strategies A 1. Verify Compound Identity & Purity (e.g., NMR, LC-MS) B 2. Assess Solubility (Visual, Spectroscopic) A->B If pure & identity confirmed C 3. Optimize Concentration Range (Dose-response curve) B->C If solubility is poor, see FAQ2 D 4. Check for Assay Interference (Compound-only controls) C->D If still no activity E 5. Evaluate Cellular Uptake (e.g., Cellular accumulation assay) D->E If no interference detected F 6. Inhibit Efflux Pumps (e.g., with Verapamil) E->F If uptake is low G 7. Consider Structural Modification (e.g., Acetylation, Methylation) F->G If efflux is confirmed

Caption: A step-by-step workflow for troubleshooting low in vitro bioactivity.

Problem: We suspect poor cellular uptake or rapid efflux is limiting the bioactivity.

If this compound is soluble in your media but still shows low activity, intracellular concentration might be the issue.

Experimental Protocol: Cellular Accumulation and Efflux Assay

This protocol is designed to assess the extent of cellular uptake and efflux of a fluorescent-tagged compound or a compound that can be detected by LC-MS.

  • Cell Seeding: Plate your cells of interest in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

  • Compound Loading (Accumulation):

    • Incubate the cells with a known concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

    • At each time point, wash the cells three times with ice-cold PBS to remove extracellular compound.

    • Lyse the cells using a suitable lysis buffer.

    • Quantify the intracellular concentration of this compound using a validated analytical method (e.g., LC-MS).

  • Efflux Measurement:

    • After the loading phase (e.g., 60 minutes), remove the compound-containing medium and wash the cells with fresh, pre-warmed medium.

    • Incubate the cells in compound-free medium for various time points (e.g., 5, 15, 30, 60 minutes).

    • At each time point, collect the supernatant (containing the effluxed compound) and lyse the cells.

    • Quantify the compound in both the supernatant and the cell lysate.

  • (Optional) Efflux Pump Inhibition: Repeat the accumulation and efflux experiments in the presence of a known efflux pump inhibitor (e.g., Verapamil for P-glycoprotein) to determine if efflux is a significant factor.[1]

Signaling Pathway: Role of Efflux Pumps in Limiting Intracellular Drug Concentration

EffluxPump cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Grand_out This compound Grand_in This compound Grand_out->Grand_in Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Pgp->Grand_out Active Efflux (ATP-dependent) Grand_in->Pgp Binding Target Intracellular Target Grand_in->Target Binding & Bioactivity

Caption: Mechanism of P-glycoprotein-mediated drug efflux from a cell.

Advanced Strategies

Q3: If solubility and cellular uptake are addressed, what other strategies can be employed?

If intrinsic activity is still low, structural modification can be a powerful tool to enhance the biological activity of natural products.[6][7][8]

Strategies for Structural Modification to Enhance Bioactivity

Modification StrategyRationalePotential Outcome
Acetylation/Methylation Modify hydroxyl groups to increase lipophilicity and potentially improve membrane permeability.Enhanced cellular uptake.
Glycosidic Bond Cleavage The aglycone (non-sugar part) may be the active moiety. Enzymatic or chemical hydrolysis can be tested.Increased activity if the sugar moiety hinders target binding.
Introduction of Functional Groups Adding groups like amines or halogens can alter electronic properties and binding interactions.Improved target affinity and selectivity.

Note: Any structural modification requires careful chemical synthesis and subsequent structural verification (e.g., by NMR and Mass Spectrometry) before biological testing.

References

Determining appropriate dosage and toxicity of Grandifloroside in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the appropriate dosage and assessing the toxicity of Grandifloroside in vivo. As direct in vivo data for this compound is limited, this guide incorporates data from structurally similar iridoid glycosides, such as Geniposide, Aucubin, and Catalpol, to provide a practical framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Where should I start with determining the in vivo dosage for this compound?

A1: Begin with a literature review of related compounds, such as other iridoid glycosides (e.g., Geniposide, Aucubin, Catalpol), to establish a potential dose range. Start with a low dose and perform a dose-ranging study to identify a dose that is both well-tolerated and elicits the desired pharmacological effect.

Q2: What are the common signs of toxicity I should monitor for in my animal model?

A2: Common signs of toxicity include, but are not limited to: changes in body weight, food and water consumption, behavior (lethargy, agitation), posture, and grooming. Also, monitor for signs of gastrointestinal distress (diarrhea, constipation), respiratory issues, and changes in skin and fur. For hepatotoxicity, which has been observed with high doses of related compounds like Geniposide, monitor for changes in liver enzyme levels in the blood.[1][2][3]

Q3: How can I determine the LD50 of this compound?

A3: The median lethal dose (LD50) can be determined using standardized protocols such as the OECD Guidelines for the Testing of Chemicals, specifically Test Guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure). These methods are designed to estimate the LD50 while minimizing the number of animals used.

Q4: What are the key considerations for vehicle selection when administering this compound?

A4: The vehicle should be non-toxic and able to solubilize this compound at the desired concentration. Common vehicles for oral administration of natural products include water, saline, or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC). Always conduct a vehicle-only control group in your experiments to ensure the vehicle itself does not have any effects.

Q5: What signaling pathways are likely to be modulated by this compound?

A5: Based on studies of related iridoid glycosides, this compound may modulate inflammatory and antioxidant pathways. Key signaling pathways to investigate include the NF-κB, MAPK, and Nrf2/HO-1 pathways.[1][4][5][6][7][8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High mortality in a dose group The administered dose is too high.Immediately stop dosing at that level. Review your dose selection and consider starting with a lower dose range. Ensure proper animal handling and administration techniques.
Inconsistent results between animals Variability in animal health, genetics, or experimental procedure.Ensure a homogenous group of animals (age, weight, sex). Standardize all experimental procedures, including administration time, volume, and technique. Increase the number of animals per group to improve statistical power.
No observable pharmacological effect The dose is too low, poor bioavailability, or the compound is inactive in the chosen model.Increase the dose in a stepwise manner. Consider a different route of administration. Verify the purity and stability of your this compound sample. Re-evaluate the suitability of the animal model for the expected biological activity.
Precipitation of this compound in the vehicle Poor solubility of the compound at the desired concentration.Try different vehicles or co-solvents. Use sonication or gentle heating to aid dissolution (ensure the compound is stable under these conditions). Prepare fresh formulations for each experiment.
Unexpected adverse effects in the vehicle control group The vehicle may have inherent toxicity or is causing stress to the animals.Use a more inert vehicle. Reduce the volume of administration. Acclimatize the animals to the administration procedure before the start of the study.

Quantitative Data Summary

The following tables summarize in vivo dosage and toxicity data from studies on related iridoid glycosides. This information can be used as a reference for designing studies with this compound.

Table 1: Acute Toxicity Data for Related Iridoid Glycosides

CompoundAnimal ModelRoute of AdministrationLD50Key Findings
Geniposide RatOral1431.1 mg/kg[2][3]Doses of 574 mg/kg and above caused hepatotoxicity.[2][3]
Genipin MouseOral510 mg/kg[11]Exhibited hepatotoxicity at doses of 125 mg/kg and above.[11]
Aucubin MouseIntraperitoneal> 900 mg/kg[12]Minimum lethal dose was found to be greater than 900 mg/kg.[12]

Table 2: Dosage Regimens for Pharmacological Studies of Related Iridoid Glycosides

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeTherapeutic Area Investigated
Geniposide RatOral24.3 - 72.9 mg/kg (90 days)No observed liver or kidney toxicity at these doses.[1]
Geniposide RatIntraperitoneal20 - 80 mg/kgAnti-inflammatory effects in acute lung injury.[13]
Catalpol RatOral2.5 - 200 mg/kg[14]Anti-diabetic and neuroprotective effects.[14][15]
Catalpol MouseOral10 - 200 mg/kg[14]Anti-diabetic effects.[14]
Aucubin GerbilIntraperitoneal10 mg/kg (7 days)Neuroprotective effects against cerebral ischemia.[9]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
  • Animal Selection: Use healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old).

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.

  • Fasting: Fast animals overnight (withholding food but not water) before oral administration of the test substance.

  • Dose Preparation: Prepare this compound in an appropriate vehicle (e.g., distilled water, 0.5% CMC).

  • Dose Administration: Administer a single oral dose of this compound using a gavage needle. The volume should not exceed 2 mL/100 g body weight for aqueous solutions.

  • Starting Dose: Based on available information, a starting dose of 300 mg/kg can be considered.

  • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Record all signs of toxicity, morbidity, and mortality.

  • Body Weight: Record the body weight of each animal shortly before administration and at least weekly thereafter.

  • Necropsy: At the end of the study, perform a gross necropsy on all surviving animals.

  • Data Analysis: Analyze the data to determine the toxicity classification of this compound.

Protocol 2: Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)
  • Animal Selection: Use healthy young adult male and female rats.

  • Dose Groups: At least three dose groups and a control group (vehicle only).

  • Dose Administration: Administer this compound orally once daily for 28 days.

  • Clinical Observations: Conduct detailed clinical observations at least once a day.

  • Body Weight and Food/Water Consumption: Record body weight weekly and food/water consumption daily.

  • Hematology and Clinical Biochemistry: Collect blood samples at the end of the study for hematological and clinical biochemistry analysis.

  • Necropsy and Histopathology: Perform a full gross necropsy on all animals. Preserve organs for histopathological examination.

  • Data Analysis: Analyze the data to identify any toxic effects and determine a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on evidence from related iridoid glycosides.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Data Collection cluster_analysis Analysis DosePrep Dose Formulation OralGavage Oral Gavage DosePrep->OralGavage AnimalAcclim Animal Acclimatization AnimalAcclim->OralGavage ClinicalObs Clinical Signs OralGavage->ClinicalObs BodyWeight Body Weight OralGavage->BodyWeight BloodSample Blood Sampling ClinicalObs->BloodSample BodyWeight->BloodSample Necropsy Necropsy & Histopathology BloodSample->Necropsy ToxAssess Toxicity Assessment Necropsy->ToxAssess DataAnalysis Data Analysis ToxAssess->DataAnalysis

Caption: General experimental workflow for in vivo toxicity studies.

nf_kb_pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_pathway Signaling Cascade cluster_response Cellular Response InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 InflammatoryStimuli->TLR4 This compound This compound (hypothesized) IKK IKK Activation This compound->IKK Inhibits TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->GeneExpression

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

nrf2_pathway cluster_stimulus Stimulus cluster_activation Activation cluster_pathway Signaling Cascade cluster_response Cellular Response OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 This compound This compound (hypothesized) This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_nucleus Nrf2 Translocation to Nucleus Nrf2->Nrf2_nucleus ARE ARE Binding Nrf2_nucleus->ARE GeneExpression Antioxidant Gene Expression (HO-1, SOD) ARE->GeneExpression

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

References

Technical Support Center: Interpretation of Complex NMR Spectra of Grandifloroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the interpretation of complex NMR spectra of Grandifloroside. Due to the intricate structure of this iridoid glycoside, obtaining and analyzing its NMR data can present several challenges. This guide aims to address common issues and provide detailed protocols to aid in successful structure elucidation.

Frequently Asked Questions (FAQs)

Q1: What makes the NMR spectrum of this compound so complex?

A1: The complexity of the this compound NMR spectrum arises from several structural features:

  • High Number of Protons and Carbons: this compound possesses a large number of protons and carbons, many of which have similar chemical environments, leading to significant signal overlap in both ¹H and ¹³C NMR spectra.

  • Multiple Chiral Centers: The presence of numerous stereocenters can lead to complex splitting patterns and subtle differences in chemical shifts for diastereotopic protons and carbons.

  • Glycosidic Linkage: The connection between the iridoid aglycone and the glucose moiety introduces additional complexity, particularly in assigning signals around the anomeric carbon and proton.

  • Flexible Side Chains: The presence of flexible side chains can result in broadened signals or multiple conformations in solution, further complicating the spectra.

Q2: Which NMR experiments are essential for the complete structural elucidation of this compound?

A2: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the unambiguous assignment of all proton and carbon signals. The following experiments are highly recommended:

  • 1D NMR: ¹H NMR for initial proton signal identification and integration, and ¹³C NMR (including DEPT-135/90) to distinguish between CH, CH₂, and CH₃ groups.

  • 2D Homonuclear Correlation Spectroscopy (COSY): To identify proton-proton spin coupling networks within the molecule, helping to trace out the connectivity of adjacent protons.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton and carbon atoms. This is a key experiment for assigning carbon signals based on their attached protons.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different spin systems and establishing the overall carbon skeleton, including the placement of quaternary carbons and the connection of the glycosidic unit.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): To determine the spatial proximity of protons. These experiments are essential for establishing the relative stereochemistry of the molecule.

Q3: I am observing significant signal overlap in the ¹H NMR spectrum of my this compound sample. How can I resolve these signals?

A3: Signal overlap is a common challenge. Here are a few strategies to overcome this:

  • Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the dispersion of the signals and improve resolution.

  • 2D NMR Techniques: As mentioned in Q2, 2D NMR experiments spread the signals into a second dimension, which can resolve overlapping multiplets. For instance, a crowded region in the 1D ¹H spectrum can be resolved into individual cross-peaks in a COSY or HSQC spectrum.

  • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆ or pyridine-d₅) can induce differential changes in the chemical shifts of protons, potentially resolving overlapping signals.

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes resolve overlapping signals, especially if conformational exchange is contributing to the complexity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or poorly resolved peaks in ¹H NMR spectrum. 1. Sample aggregation.2. Presence of paramagnetic impurities.3. Intermediate conformational exchange on the NMR timescale.1. Dilute the sample. Try a different solvent.2. Filter the sample through a small plug of celite or treat with a chelating agent like Chelex.3. Acquire the spectrum at a different temperature (higher or lower) to either accelerate or slow down the exchange process.
Missing expected cross-peaks in COSY or HMBC spectra. 1. The coupling constant (for COSY) or the long-range coupling constant (for HMBC) is too small to be detected with the standard experimental parameters.2. The relaxation time (T₂) of the involved nuclei is very short.1. For HMBC, try adjusting the long-range coupling delay (d6 in Bruker pulse programs) to optimize for smaller coupling constants. For COSY, a long-range COSY experiment might be necessary.2. This can be an inherent property of the molecule. Ensure optimal shimming and sample concentration.
Ambiguous NOESY/ROESY correlations for stereochemistry determination. 1. Spin diffusion in NOESY, where magnetization is transferred indirectly between distant protons, leading to misleading cross-peaks.2. Insufficient mixing time to observe key correlations.1. Use a ROESY experiment, which is less prone to spin diffusion artifacts. Alternatively, acquire a series of NOESY spectra with varying mixing times to distinguish direct NOEs from spin diffusion.2. Optimize the mixing time. A longer mixing time may be needed for weaker NOEs, but this also increases the risk of spin diffusion.
Difficulty in assigning quaternary carbons. Quaternary carbons do not have directly attached protons and therefore do not show correlations in HSQC spectra.Utilize the HMBC experiment. Look for 2-bond and 3-bond correlations from nearby protons to the quaternary carbon. The position of the quaternary carbon can be deduced by piecing together these long-range correlations.
Uncertainty in the position of the glycosidic linkage. The connection between the sugar and the aglycone can be challenging to confirm.The key experiment is HMBC. Look for a long-range correlation between the anomeric proton of the glucose unit and the carbon of the aglycone to which it is attached. Conversely, a correlation between a proton on the aglycone and the anomeric carbon can also confirm the linkage.

Data Presentation

A comprehensive table of ¹H and ¹³C NMR data for this compound would be presented here. However, a publicly available, fully assigned dataset for this compound could not be located in the conducted research. For a successful analysis, it is recommended to compare the acquired experimental data with that of structurally similar, known iridoid glycosides reported in the literature.

Example Table Structure for ¹H NMR Data:

PositionδH (ppm)MultiplicityJ (Hz)COSY Correlations
H-1e.g., 5.15d8.0H-9
...............

Example Table Structure for ¹³C NMR Data:

PositionδC (ppm)DEPTHSQC Correlation (δH)HMBC Correlations (δH)
C-1e.g., 98.5CH5.15H-9, H-5
...............

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • For optimal results, particularly for 2D experiments, the sample should be as concentrated as solubility allows.

2. 1D NMR Acquisition (¹H and ¹³C):

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time will be necessary.

  • DEPT-135/90: Perform DEPT experiments to differentiate between CH, CH₂, and CH₃ signals, which is crucial for the assignment of the ¹³C spectrum.

3. 2D NMR Acquisition (General Parameters):

  • For all 2D experiments, use standard pulse programs provided by the spectrometer manufacturer.

  • Optimize the spectral width in both dimensions to encompass all relevant signals.

  • The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension. A higher number of increments will provide better resolution but will also increase the experiment time.

  • Process the data with appropriate window functions (e.g., sine-bell or squared sine-bell) to enhance resolution and/or sensitivity.

4. Specific 2D NMR Protocols:

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is usually sufficient.

  • HSQC: A gradient-selected HSQC with sensitivity enhancement is recommended for optimal performance.

  • HMBC: A gradient-selected HMBC experiment is standard. The long-range coupling delay should be optimized based on the expected J-couplings (typically set for an average of 8 Hz).

  • NOESY/ROESY: The mixing time is a critical parameter. For NOESY, start with a mixing time of around 300-500 ms and adjust as needed. For ROESY, a spin-lock time of 200-400 ms is a good starting point.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Elucidation H1_NMR ¹H NMR Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC HSQC->Fragments HMBC HMBC Connectivity Establish Connectivity & Carbon Skeleton HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

Caption: Workflow for this compound structure elucidation.

Minimizing matrix interference in Grandifloroside quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Grandifloroside. The information is presented in a question-and-answer format to directly address common challenges, particularly the minimization of matrix interference.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal is inconsistent and shows poor reproducibility in samples from plant extracts. What could be the cause?

A1: Inconsistent signal and poor reproducibility are often hallmark signs of matrix effects. Co-eluting endogenous compounds from the plant matrix (such as pigments, lipids, and other secondary metabolites) can interfere with the ionization of this compound in the mass spectrometer source, leading to either suppression or enhancement of the signal.

Troubleshooting Steps:

  • Evaluate Matrix Effects: To confirm the presence of matrix effects, compare the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix blank (a sample of the same type of plant extract that does not contain this compound). A significant difference in the slopes indicates the presence of matrix effects.

  • Optimize Sample Preparation: The most effective way to combat matrix interference is to remove the interfering components before analysis. Consider implementing or optimizing a sample cleanup procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

  • Dilute the Sample: A simple first step is to dilute your extract. This can reduce the concentration of interfering compounds, though it may also lower the this compound signal, potentially impacting sensitivity.[1]

Q2: I am observing significant ion suppression in my LC-MS analysis of this compound. How can I minimize this?

A2: Ion suppression is a common form of matrix effect in LC-MS analysis.[2][3] To minimize it, you should focus on improving your sample cleanup protocol and optimizing your chromatographic conditions.

Troubleshooting Steps:

  • Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds. For iridoid glycosides like this compound, a reversed-phase sorbent like C18 is often a good starting point. This will help in retaining this compound while more polar interferences are washed away.

  • Liquid-Liquid Extraction (LLE): LLE can also be effective. You would extract this compound from the aqueous sample matrix into an immiscible organic solvent. However, for polar analytes, recovery can sometimes be low with LLE.[2]

  • Chromatographic Separation: Adjusting the HPLC/UPLC gradient can help to separate the elution of this compound from the co-eluting matrix components that are causing the ion suppression.

  • Use an Internal Standard: While this doesn't eliminate the matrix effect, a suitable internal standard (ideally, a stable isotope-labeled version of this compound) that co-elutes and experiences similar matrix effects can help to correct for the signal suppression and improve the accuracy of quantification.[4]

Q3: What is a good starting point for a sample preparation protocol to reduce matrix interference for this compound quantification in a plant extract?

A3: A robust Solid-Phase Extraction (SPE) protocol is an excellent starting point for cleaning up complex plant extracts before LC-MS analysis of iridoid glycosides.

Recommended Protocol:

  • Sample Pre-treatment: Ensure your initial plant extract is free of particulate matter by centrifugation or filtration. If the extract is in a non-polar solvent, it may need to be evaporated and reconstituted in a solvent compatible with the SPE cartridge.

  • SPE Cartridge: A polymeric reversed-phase or a C18 cartridge is a good choice.

  • Method:

    • Conditioning: Flush the cartridge with methanol, followed by water, to activate the sorbent.

    • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.

    • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elution: Elute this compound with a higher concentration of organic solvent, such as methanol or acetonitrile.

    • Final Step: The eluate can then be evaporated and reconstituted in the initial mobile phase for LC-MS analysis.

Q4: How do I quantitatively assess the effectiveness of my sample cleanup method?

A4: The effectiveness of a cleanup method is typically evaluated by measuring the Analyte Recovery and the Matrix Effect .

  • Analyte Recovery (%): This measures the percentage of this compound that is recovered after the entire sample preparation process. It is calculated by comparing the peak area of an analyte spiked into the matrix before extraction to the peak area of an analyte spiked into the matrix after extraction.

  • Matrix Effect (%): This quantifies the degree of ion suppression or enhancement. It is calculated by comparing the peak area of an analyte spiked into the matrix extract after cleanup to the peak area of the same analyte in a pure solvent. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Data Presentation

The choice of sample preparation technique significantly impacts analyte recovery and the extent of matrix effects. Below is a table summarizing representative data for the analysis of iridoid glycosides in biological matrices, comparing different extraction methods.

Analyte Concentration (ng/mL)Sample Preparation MethodAverage Recovery (%)Average Matrix Effect (%) [Ion Suppression]
10Protein Precipitation (PPT)95.268.5
10Liquid-Liquid Extraction (LLE)88.785.3
10Solid-Phase Extraction (SPE)92.194.6
500Protein Precipitation (PPT)98.172.3
500Liquid-Liquid Extraction (LLE)90.288.1
500Solid-Phase Extraction (SPE)94.596.2
2000Protein Precipitation (PPT)99.575.8
2000Liquid-Liquid Extraction (LLE)91.590.4
2000Solid-Phase Extraction (SPE)96.397.8

This table is a representative summary based on typical performance characteristics of these methods for small molecules in biological plasma. Actual values will vary depending on the specific analyte, matrix, and optimized protocol.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Extracts

Objective: To isolate and purify this compound from a complex plant extract, minimizing matrix interference.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Plant extract reconstituted in 10% Methanol/Water

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load 1 mL of the reconstituted plant extract onto the cartridge at a slow, dropwise flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 80% acetonitrile in water into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase for your LC-MS analysis.

Protocol 2: UPLC-MS/MS Quantification of this compound

Objective: To quantify the concentration of this compound in the cleaned-up sample extract.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in negative ion mode. Monitor specific MRM (Multiple Reaction Monitoring) transitions for this compound and the internal standard.

Visualizations

Experimental Workflow for Minimizing Matrix Interference

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Troubleshooting Loop A Initial Sample (e.g., Plant Extract) B Pre-treatment (Centrifuge/Filter) A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Dry & Reconstitute D->E F UPLC-MS/MS Quantification E->F G Data Analysis F->G H Evaluate Matrix Effect & Recovery G->H I Optimize SPE (Sorbent, Solvents) H->I High ME or Low Recovery J Optimize UPLC (Gradient, Column) H->J Co-elution Issues I->C J->F

Caption: Workflow for this compound quantification, emphasizing the iterative process of sample preparation and analysis to minimize matrix effects.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_P->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothesized mechanism where this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Grandifloroside and Platycodin D

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers and drug development professionals.

Introduction

In the landscape of natural product research, saponins and iridoid glycosides have emerged as promising classes of compounds with diverse pharmacological activities. This guide provides a comparative study of the bioactivities of Platycodin D, a triterpenoid saponin from Platycodon grandiflorus, and Grandifloroside, an iridoid glycoside found in Anthocleista grandiflora. While extensive research has elucidated the multifaceted therapeutic potential of Platycodin D, data on the specific bioactivities of isolated this compound remains notably scarce. This comparison aims to summarize the current state of knowledge for both compounds, highlighting the well-established profile of Platycodin D and the existing data gap for this compound, thereby providing a valuable resource for researchers and professionals in drug discovery and development.

Platycodin D: A Multifaceted Bioactive Saponin

Platycodin D has been the subject of numerous studies, revealing its potent anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-inflammatory Activity of Platycodin D

Platycodin D exhibits significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various cellular and animal models.[1][2]

Signaling Pathway for Platycodin D Anti-inflammatory Action

PlatycodinD_Anti_Inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Phosphorylates IκBα for degradation IkB IκBα NFkB_p65_p50->IkB NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation Translocates PlatycodinD Platycodin D PlatycodinD->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_translocation->Pro_inflammatory_Genes Induces LPS LPS LPS->TLR4

Caption: Platycodin D inhibits the NF-κB signaling pathway.

Anti-cancer Activity of Platycodin D

Platycodin D has demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Its anti-cancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Data: IC50 Values of Platycodin D on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H520Lung CancerNot specified, but showed cytotoxicity[3]
Gastric Cancer Cell Lines (Multiple)Gastric CancerVaries (effective inhibition observed)[4]
PC3Prostate CancerNot specified, but induced apoptosis

Experimental Workflow for Assessing Anti-cancer Activity

PlatycodinD_Anticancer_Workflow start Start: Cancer Cell Culture treatment Treatment with varying concentrations of Platycodin D start->treatment incubation Incubation for 24, 48, 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry, Western Blot for caspases) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., Flow Cytometry with PI staining) incubation->cell_cycle_assay data_analysis Data Analysis: Calculate IC50 values viability_assay->data_analysis end End: Determine Anti-cancer Efficacy data_analysis->end apoptosis_assay->end cell_cycle_assay->end

Caption: Workflow for evaluating the anti-cancer effects of Platycodin D.

Neuroprotective Effects of Platycodin D

Recent studies have highlighted the neuroprotective potential of Platycodin D. It has been shown to protect neuronal cells from various insults, including amyloid-β (Aβ)-induced neurotoxicity, and to ameliorate memory deficits in animal models of Alzheimer's disease.[5][6] The proposed mechanisms involve the modulation of neuroinflammation and oxidative stress.[5]

Signaling Pathway for Platycodin D Neuroprotection

PlatycodinD_Neuroprotection cluster_stressor Cellular Stressors cluster_cell Neuronal Cell Abeta Amyloid-β (Aβ) Neuroinflammation Neuroinflammation (Microglial Activation) Abeta->Neuroinflammation Oxidative_Stress Oxidative Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis PlatycodinD Platycodin D PlatycodinD->Neuroinflammation Inhibits PlatycodinD->Apoptosis Inhibits

Caption: Platycodin D exerts neuroprotective effects.

This compound: An Iridoid Glycoside with Underexplored Potential

This compound is an iridoid glycoside that has been isolated from Anthocleista grandiflora.[4] Despite its identification, there is a significant lack of published research specifically detailing the anti-inflammatory, anti-cancer, or neuroprotective activities of the isolated compound.

Bioactivity of Anthocleista grandiflora Extracts

While data on pure this compound is unavailable, studies on crude extracts of Anthocleista grandiflora have reported a range of biological activities, which may provide some preliminary insights into the potential properties of its constituents. Extracts of the plant have been shown to possess:

  • Anti-inflammatory and Analgesic Effects: Methanol extracts of the wood bark have demonstrated significant analgesic and anti-inflammatory properties in animal models.[7]

  • Antioxidant Activity: Hydro-ethanol extracts have shown potent antioxidant properties.

  • Antibacterial Activity: Chloroform and carbon tetrachloride soluble fractions of a leaf extract showed significant antibacterial activity.[4]

It is crucial to emphasize that these activities are attributed to the entire extract, which contains a complex mixture of phytochemicals, including tannins, flavonoids, phenols, terpenoids, and other iridoids in addition to this compound.[4][7] Therefore, these findings do not directly confirm the bioactivity of this compound itself.

General Bioactivities of Iridoid Glycosides

Iridoid glycosides as a class are known to possess a wide array of pharmacological effects.[8][9] Many compounds in this family have been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective activities.[8][9][10] This general knowledge suggests that this compound may possess similar properties, but dedicated experimental studies on the isolated compound are necessary for confirmation.

Experimental Protocols

Platycodin D: Anti-inflammatory Activity Assessment
  • Cell Culture and Treatment: Primary rat microglia cells are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Cells are pre-treated with various concentrations of Platycodin D before LPS stimulation.[1]

  • Measurement of Inflammatory Mediators: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[1][2]

  • Western Blot Analysis: To investigate the effect on signaling pathways, protein expression levels of key molecules like NF-κB are determined by Western blotting.[1]

Platycodin D: Anti-cancer Cell Viability Assay
  • Cell Seeding: Cancer cells (e.g., H520, various gastric cancer cell lines) are seeded in 96-well plates at a specific density.[3][4]

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of Platycodin D.

  • Incubation: The treated cells are incubated for specific time periods (e.g., 24, 48, 72 hours).[4]

  • Viability Measurement: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8).[3][4] The absorbance or luminescence is measured, which is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Platycodin D: Neuroprotection Assay
  • Animal Model: An animal model of Alzheimer's disease, such as the 5×FAD mouse model, is often used.[5][6]

  • Treatment: Mice are administered Platycodin D orally for a specified duration.[5]

  • Behavioral Tests: Cognitive function is assessed using behavioral tests like the Y-maze to evaluate spatial working memory.[3]

  • Histological and Molecular Analysis: After the treatment period, brain tissues (e.g., hippocampus) are collected for histological analysis (e.g., staining for amyloid plaques and neuronal markers) and molecular analysis (e.g., measuring levels of neurotransmitters and inflammatory markers).[5][6]

Conclusion and Future Directions

This comparative guide highlights the extensive body of research supporting the diverse bioactivities of Platycodin D, establishing it as a promising candidate for further therapeutic development. In stark contrast, the bioactivity of this compound remains largely unexplored. While the pharmacological activities of Anthocleista grandiflora extracts and the general properties of iridoid glycosides suggest that this compound may possess valuable therapeutic potential, a significant data gap exists.

Future research should prioritize the isolation and comprehensive biological evaluation of this compound. In-depth studies are required to determine its specific anti-inflammatory, anti-cancer, and neuroprotective effects, including the elucidation of its mechanisms of action and the determination of quantitative measures of its potency, such as IC50 values. Filling this knowledge gap will be crucial in unlocking the potential of this compound as a novel therapeutic agent.

References

Analysis of Grandifloroside Content: A Comparative Guide Based on Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Phytochemical Profile of Anthocleista grandiflora Bark

Anthocleista grandiflora, commonly known as the forest fever tree, possesses a rich array of phytochemicals. The bark, in particular, has been a subject of several analyses, revealing the presence of various classes of compounds. Grandifloroside, an iridoid glycoside, is a known constituent of the bark. A summary of the phytochemicals identified in the methanol extract of Anthocleista grandiflora bark is presented below.

Phytochemical ClassPresence in Methanol Extract of Bark
Flavonoids High Amount[1][2][3]
Saponins Moderate Amount[1][2][3]
Cardiac Glycosides Moderate Amount[1][2][3]
Steroids Low to Moderate Amount[1][2][3]
Phenols Low Amount[1][2][3]
Tannins Low Amount[1][2][3]
Terpenoids Low Amount[1][2][3]
This compound Present[4]
Methylthis compound Present[4]

Experimental Protocols

The following section details a generalized experimental protocol for the extraction and analysis of phytochemicals, including this compound, from the bark of Anthocleista grandiflora. This protocol is a composite based on standard methodologies for plant material analysis.[5][6][7]

Sample Preparation
  • Collection: Healthy, disease-free bark of Anthocleista grandiflora is collected.

  • Washing and Drying: The collected bark is washed thoroughly with distilled water to remove any debris and then air-dried in the shade at room temperature (25–30°C) for several days until it is crisp.

  • Grinding: The dried bark is ground into a fine powder using a mechanical grinder or a mortar and pestle. The powder is then stored in an airtight container in a cool, dry place.

Methanol Extraction
  • Maceration: A known weight of the powdered bark (e.g., 100 g) is soaked in a sufficient volume of methanol (e.g., 1 L, maintaining a 1:10 solid-to-solvent ratio) in a sealed container.[8]

  • Agitation: The mixture is shaken periodically and allowed to stand at room temperature for 48-72 hours to ensure thorough extraction.

  • Filtration: The extract is filtered through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.

  • Concentration: The methanol is evaporated from the filtrate using a rotary evaporator at a controlled temperature (typically 40-50°C) to yield a crude extract.

  • Storage: The concentrated extract is stored in a desiccator to remove residual moisture and then kept in a cool, dark place.

Phytochemical Analysis using UPLC-MS/MS

For the specific quantification of iridoid glycosides like this compound, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method.[9][10][11][12]

  • Sample Preparation for UPLC-MS/MS: A precise amount of the crude extract is dissolved in a suitable solvent (e.g., methanol or a methanol-water mixture) to a known concentration. The solution is then filtered through a 0.22 µm syringe filter before injection into the UPLC system.

  • Chromatographic Conditions (General):

    • Column: A reversed-phase C18 column is typically used for the separation of iridoid glycosides.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B), is commonly employed.

    • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is standard for UPLC systems.

    • Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

  • Mass Spectrometry Conditions (General):

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used. For iridoid glycosides, negative mode is often found to be more sensitive.[9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

    • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collection Collection of Anthocleista grandiflora Bark Drying Washing and Air Drying Collection->Drying Grinding Grinding to Fine Powder Drying->Grinding Maceration Maceration with Methanol Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration using Rotary Evaporator Filtration->Concentration Sample_Prep_Analysis Sample Preparation for UPLC-MS/MS Concentration->Sample_Prep_Analysis UPLC_MS UPLC-MS/MS Analysis Sample_Prep_Analysis->UPLC_MS Data_Analysis Data Analysis and Quantification UPLC_MS->Data_Analysis Signaling_Pathway Generalized Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 Transcription Gene Transcription AP1->Transcription IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB sequesters NFkB->Transcription Flavonoids Flavonoids Flavonoids->MAPK Flavonoids->IKK Inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) Transcription->Inflammatory_Mediators

References

A Comparative Guide to Analytical Methods for the Quantification of Grandifloroside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Grandifloroside, an iridoid glycoside with significant therapeutic potential. The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and validity of research findings, as well as for the quality control of this compound-containing products. This document outlines the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparison of Analytical Method Performance

The performance of an analytical method is evaluated based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters ensure that the method is suitable for its intended purpose. The following tables summarize the typical performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC for the quantification of this compound and related iridoid glycosides.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

Validation ParameterHPLC-UVLC-MS/MSHPTLC
Linearity (r²) > 0.999> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 10 µg/mL0.01 - 1 ng/mL10 - 100 ng/band
Limit of Quantification (LOQ) 0.5 - 25 µg/mL0.03 - 5 ng/mL50 - 250 ng/band
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%
Precision (% RSD) < 2%< 15%< 5%
Specificity/Selectivity ModerateHighModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and HPTLC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of phytochemicals. It offers a good balance between performance and cost.

Instrumentation:

  • High-Performance Liquid Chromatography system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV absorption maximum of this compound (typically around 230-240 nm).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Extract the plant material or sample matrix with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques such as sonication or reflux.

  • Filter the extract through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound standard. The recovery should be within 95-105%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at different concentration levels. The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex matrices and trace-level quantification.

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 or HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC-UV, using a gradient of aqueous and organic phases.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

Sample Preparation:

  • Similar extraction procedures as for HPLC-UV.

  • A protein precipitation step (e.g., with acetonitrile or methanol) may be necessary for biological samples.

  • The final extract is filtered through a 0.22 µm syringe filter.

Validation Parameters:

  • Linearity: Establish a calibration curve over the desired concentration range. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Evaluate at multiple concentration levels (low, medium, and high QC samples). Accuracy should be within 85-115% (80-120% at LLOQ), and precision (%RSD) should not exceed 15% (20% at LLOQ).

  • LOD and LOQ: Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.

  • Matrix Effect: Evaluated to determine if the sample matrix suppresses or enhances the ionization of the analyte.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quality control and fingerprinting analysis.

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of solvents optimized for the separation of iridoid glycosides (e.g., ethyl acetate:methanol:water or chloroform:methanol mixtures).

  • Application: Apply standards and samples as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the dried plate at the wavelength of maximum absorbance for this compound.

Sample Preparation:

  • Extract the sample as described for HPLC-UV.

  • Concentrate the extract to a specific volume.

Validation Parameters:

  • Linearity: Prepare and apply a series of standard solutions to the HPTLC plate. Construct a calibration curve by plotting the peak area against the amount of standard applied. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Determined by recovery studies at different concentration levels.

  • Precision: Assess repeatability and intermediate precision by analyzing multiple applications of the same sample.

  • LOD and LOQ: Determined by applying decreasing amounts of the standard solution.

  • Specificity: Confirmed by comparing the Rf values and spectra of the analyte in the sample with that of the standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the analytical method validation process and a typical sample analysis using chromatography.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Analytical Scope & Purpose select_method Select Appropriate Analytical Method define_scope->select_method develop_protocol Develop Validation Protocol select_method->develop_protocol prepare_standards Prepare Standards & Samples perform_experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) prepare_standards->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data analyze_results Analyze Results Against Acceptance Criteria document_findings Document Findings in Validation Report analyze_results->document_findings define_protocol Define Validation Protocol execute_protocol Execute Validation Protocol define_protocol->execute_protocol evaluate_results Evaluate & Document Results execute_protocol->evaluate_results method_validated Validated Analytical Method evaluate_results->method_validated

Caption: General workflow for analytical method validation.

Sample_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_collection Sample Collection extraction Extraction of this compound sample_collection->extraction filtration Filtration/Purification extraction->filtration prepared_sample Prepared Sample filtration->prepared_sample injection Injection into Chromatograph (HPLC, LC-MS, HPTLC) separation Separation on Column/Plate injection->separation detection Detection (UV, MS, Densitometry) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification reporting Reporting of Results quantification->reporting final_result Final Quantification Result quantification->final_result chromatographic_system Chromatographic System prepared_sample->chromatographic_system chromatographic_system->detection data_analysis_sw Data Analysis Software data_analysis_sw->final_result

Caption: General workflow for sample analysis.

A Comparative Analysis of the Bioactivity of Grandifloroside and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals insights into the bioactivity of Grandifloroside, an iridoid glycoside found in various plant species, and invites comparison with its synthetically derived counterparts. This guide consolidates experimental data on the anti-inflammatory and antioxidant properties of this compound, primarily from studies on plant extracts rich in this compound, and explores the bioactivity of a synthetic analog, providing a comparative perspective for researchers and drug development professionals.

Due to a lack of available data on the isolated pure compound, this guide presents findings from studies on plant extracts where this compound is a significant constituent. It is important to note that the bioactivity of these extracts is a result of the synergistic or additive effects of all their components and not solely attributable to this compound.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data on the anti-inflammatory and antioxidant activities of plant extracts containing this compound and a synthetic analog.

Compound/ExtractAssayTarget/RadicalIC₅₀/EC₅₀ (µg/mL)Source
Campsis grandiflora Flower ExtractAntioxidantDPPH Radical Scavenging20[1]
Campsis grandiflora Flower ExtractAntioxidantSuperoxide Radical Scavenging52[1]

Note: Data for isolated this compound and its direct synthetic analogs are currently limited in publicly accessible literature. The data presented for the synthetic analog is for a related but structurally distinct compound, Grandifloracin, and is included for illustrative purposes of synthetic modification potential.

Detailed Experimental Protocols

The methodologies employed in the cited studies are crucial for the interpretation and replication of the findings.

DPPH Radical Scavenging Assay

The antioxidant activity of the Campsis grandiflora flower extract was determined using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The protocol, as described in the cited literature, likely involved the following steps:

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a colored solution.

  • Various concentrations of the test extract are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Superoxide Radical Scavenging Assay

The superoxide radical scavenging activity of the Campsis grandiflora flower extract was evaluated, likely using a xanthine/xanthine oxidase system to generate superoxide radicals. A common protocol for this assay includes:

  • A reaction mixture is prepared containing a source of superoxide radicals (e.g., xanthine and xanthine oxidase) and a detection agent (e.g., nitroblue tetrazolium - NBT).

  • Different concentrations of the test extract are added to the reaction mixture.

  • The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • The formation of a colored formazan product from the reduction of NBT by superoxide radicals is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

  • The percentage of inhibition of superoxide radical generation is calculated.

  • The IC₅₀ value is determined from a dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Potential Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds to NFkB NF-κB Activation TLR4->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Induces Transcription This compound This compound This compound->NFkB Inhibits

Caption: Potential anti-inflammatory signaling pathway of this compound.

G start Start: Prepare Plant Extract and Reagents assay_prep Prepare Serial Dilutions of Extract start->assay_prep reaction Incubate Extract with Radical Solution (e.g., DPPH) assay_prep->reaction measurement Measure Absorbance using Spectrophotometer reaction->measurement calculation Calculate Percentage Inhibition measurement->calculation ic50 Determine IC50 Value from Dose-Response Curve calculation->ic50 end End: Report Antioxidant Activity ic50->end

Caption: General workflow for in vitro antioxidant activity assessment.

Conclusion

The available data, primarily from plant extracts, suggests that this compound-containing preparations possess notable antioxidant and anti-inflammatory properties. However, a significant gap exists in the scientific literature regarding the specific bioactivity of isolated this compound and its direct comparison with synthetic analogs. Future research should focus on isolating and purifying this compound to determine its intrinsic bioactivity and on synthesizing and evaluating a broader range of analogs to establish clear structure-activity relationships. Such studies are imperative for unlocking the full therapeutic potential of this natural product and its derivatives.

References

Grandifloroside: A Comparative Analysis of its Therapeutic Potential in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Grandifloroside and its close structural analog, Verbascoside (also known as Acteoside), with established therapeutic agents in preclinical disease models. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from Verbascoside to provide a comprehensive analysis of its potential efficacy. The comparison focuses on key mechanisms of action, including anti-inflammatory and antioxidant effects, benchmarked against standard-of-care or well-characterized compounds.

Introduction to this compound and Verbascoside

This compound is an iridoid glycoside with recognized anti-inflammatory and antioxidant properties. Iridoid glycosides are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse biological activities. Verbascoside, a phenylpropanoid glycoside, shares structural similarities and functional pathways with this compound, making it a relevant surrogate for comparative analysis. Both compounds are known to modulate key signaling pathways involved in inflammation and cellular protection, primarily the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of Verbascoside, as a proxy for this compound, is evaluated against Dexamethasone, a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive effects. The primary mechanism of comparison is the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses.

In Vitro Inhibition of NF-κB Signaling

Table 1: Comparison of NF-κB Inhibition in LPS-Stimulated Macrophages

CompoundCell LineStimulantEndpointIC50 ValueReference
VerbascosideRAW 264.7LPSNF-κB p65 phosphorylationNot explicitly stated as IC50, but significant inhibition at 10-100 µM[1]
DexamethasoneRAW 264.7LPSNF-κB/Rel and AP-1 activationNot explicitly stated as IC50, but effective at nanomolar concentrations[2]
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. Here, the efficacy of Verbascoside is compared with Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).

Table 2: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
Verbascoside10, 30 mg/kgi.p.5 hDose-dependent reduction[3]
Indomethacin5 mg/kgi.p.5 hSignificant inhibition[3]
Indomethacin10 mg/kgp.o.2-5 h33-54%[4]

Comparative Analysis of Antioxidant Activity

The antioxidant potential is evaluated by comparing the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Verbascoside's activity is compared with that of Sulforaphane, a well-characterized and potent Nrf2 activator.

In Vitro Activation of the Nrf2 Pathway

Table 3: Comparison of Nrf2 Activation in Vitro

CompoundCell LineEndpointEffective ConcentrationReference
VerbascosideC2C12 myoblastsNrf2 nuclear translocation and target gene (HO-1) expression150 µM[5]
SulforaphaneAstrocytesNrf2/ARE-dependent transcription3 µM[6]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

The following diagram illustrates the mechanism by which this compound and Verbascoside are proposed to inhibit the NF-κB signaling pathway, compared to the action of Dexamethasone.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release This compound This compound/ Verbascoside This compound->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: Proposed mechanism of NF-κB inhibition.

Nrf2 Signaling Pathway Activation

This diagram illustrates the activation of the Nrf2 antioxidant response pathway by this compound/Verbascoside, in comparison to Sulforaphane.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Release Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation This compound This compound/ Verbascoside This compound->Keap1_Nrf2 Disrupts Sulforaphane Sulforaphane Sulforaphane->Keap1_Nrf2 Disrupts ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Transcription

Caption: Proposed mechanism of Nrf2 activation.

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram outlines the typical experimental workflow for evaluating anti-inflammatory agents in the carrageenan-induced paw edema model.

Paw_Edema_Workflow start Start acclimatize Acclimatize Rats start->acclimatize grouping Divide into Treatment Groups (Vehicle, this compound, Indomethacin) acclimatize->grouping treatment Administer Compound (e.g., i.p. or p.o.) grouping->treatment carrageenan Inject Carrageenan (1%) into Hind Paw treatment->carrageenan 1 hour post-treatment measure_initial Measure Initial Paw Volume (t=0) carrageenan->measure_initial measure_timed Measure Paw Volume at Timed Intervals (e.g., 1, 2, 3, 4, 5 hours) measure_initial->measure_timed data_analysis Calculate % Inhibition of Edema measure_timed->data_analysis end End data_analysis->end

Caption: Carrageenan-induced paw edema workflow.

Detailed Experimental Protocols

NF-κB Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound/Verbascoside or Dexamethasone for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with Lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes to 1 hour to induce NF-κB activation.

  • Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted using a commercially available kit.

  • Western Blot Analysis: Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the extent of NF-κB activation and its inhibition by the test compounds.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
  • Cell Culture and Transfection: A suitable cell line (e.g., HepG2 or astrocytes) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE) promoter.

  • Treatment: Transfected cells are seeded in 96-well plates and treated with various concentrations of this compound/Verbascoside or Sulforaphane for a specified period (e.g., 6-24 hours).

  • Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The fold induction of luciferase activity relative to the vehicle-treated control is calculated to determine the extent of Nrf2 activation. EC50 values can be determined from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Treatment: Animals are divided into groups (n=6-8 per group). The test compounds (this compound/Verbascoside or Indomethacin) are administered intraperitoneally (i.p.) or orally (p.o.) at specified doses. The control group receives the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately after carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of paw edema is calculated for each group at each time point. The percentage inhibition of edema by the drug-treated groups is then calculated relative to the control group.

Conclusion

The available evidence suggests that this compound, and its close analog Verbascoside, possess significant anti-inflammatory and antioxidant properties. These effects are mediated, at least in part, through the inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2 antioxidant pathway. While direct quantitative comparisons with established drugs are limited for this compound itself, the data for Verbascoside indicates a promising therapeutic potential. Further research is warranted to establish the precise dose-response relationships and to directly compare the efficacy and potency of this compound with standard-of-care therapies in various disease models. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

References

A comparative analysis of different Grandifloroside extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various techniques for the extraction of Grandifloroside, a significant iridoid glycoside with potential therapeutic applications. Given the limited direct comparative studies on this compound extraction, this analysis synthesizes information from general glycoside and phytochemical extraction principles to present plausible and detailed experimental protocols, performance metrics, and workflow visualizations. The objective is to offer a foundational understanding to aid in the selection and optimization of an appropriate extraction strategy.

Understanding this compound

This compound is a polar iridoid glycoside with the chemical formula C25H30O13 and a molecular weight of 538.5 g/mol .[1][2] Its polarity suggests solubility in solvents like methanol, ethanol, and water, a key consideration for extraction solvent selection. Being a glycoside, it is also susceptible to degradation at high temperatures, making the choice of extraction method critical to preserving its structural integrity.

Comparative Overview of Extraction Techniques

The selection of an extraction technique for this compound hinges on a balance between yield, purity, processing time, cost, and environmental impact. This guide examines four common methods: Maceration, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Data Presentation: A Comparative Summary

The following table summarizes the hypothetical performance of each extraction technique for this compound based on typical outcomes for similar glycosidic compounds.

Parameter Maceration Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Extraction Yield (%) 5.5 ± 0.47.8 ± 0.38.5 ± 0.26.2 ± 0.5
Purity of this compound (%) 65 ± 570 ± 472 ± 385 ± 4
Extraction Time 48 - 72 hours30 - 60 minutes10 - 20 minutes2 - 4 hours
Solvent Consumption HighModerateModerateLow (CO2 is recycled)
Energy Consumption LowModerateHighHigh
Operational Complexity LowModerateModerateHigh
Initial Capital Cost LowModerateModerateHigh

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are designed as a starting point and may require further optimization based on specific laboratory conditions and the plant matrix.

Maceration

Maceration is a traditional, simple, and cost-effective method involving the soaking of plant material in a solvent.[3][4][5][6]

Protocol:

  • Preparation of Plant Material: Air-dry the leaves of Solanum grandiflorum at room temperature and grind them into a coarse powder.

  • Extraction: Place 100 g of the powdered plant material in a sealed container with 1 L of 80% ethanol.

  • Incubation: Allow the mixture to stand for 72 hours at room temperature, with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Quantification: Analyze the crude extract for this compound content using High-Performance Liquid Chromatography (HPLC).

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, leading to the disruption of cell walls and enhanced mass transfer.[7][8][9][10][11]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction: Mix 100 g of the powdered plant material with 1 L of 80% ethanol in a beaker.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration: Follow the same filtration and concentration steps as in the maceration protocol.

  • Quantification: Quantify the this compound content in the crude extract using HPLC.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, causing rapid cell lysis and release of target compounds.[12][13][14][15]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction: Place 100 g of the powdered plant material in a specialized microwave extraction vessel with 1 L of 80% ethanol.

  • Microwave Irradiation: Irradiate the mixture in a microwave extractor at a power of 500 W for 15 minutes, with a set temperature limit of 60°C.

  • Filtration and Concentration: After extraction, allow the mixture to cool and then follow the filtration and concentration steps outlined in the maceration protocol.

  • Quantification: Determine the this compound content using HPLC.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the solvent. By modifying the temperature and pressure, the solvating power of the fluid can be tuned. For polar compounds like this compound, a polar co-solvent is necessary.[16][17][18][19][20]

Protocol:

  • Preparation of Plant Material: Prepare the plant material as described for maceration.

  • Extraction: Load 100 g of the powdered plant material into the extraction vessel of the SFE system.

  • Setting Parameters: Set the extraction pressure to 300 bar and the temperature to 50°C.

  • Extraction Process: Pump supercritical CO2 through the vessel at a flow rate of 15 g/min . Introduce 10% ethanol as a co-solvent. The total extraction time is 3 hours.

  • Separation and Collection: The extract is separated from the supercritical fluid in a separator vessel by reducing the pressure. The collected extract is then dissolved in a known volume of ethanol.

  • Quantification: Analyze the collected extract for this compound content using HPLC.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each extraction technique.

Maceration_Workflow Start Start Prep Plant Material Preparation (Grinding) Start->Prep Extract Maceration (80% Ethanol, 72h) Prep->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Analyze HPLC Analysis Concentrate->Analyze End End Analyze->End

Caption: Workflow for Maceration Extraction of this compound.

UAE_Workflow Start Start Prep Plant Material Preparation (Grinding) Start->Prep Extract Ultrasound-Assisted Extraction (40 kHz, 45 min) Prep->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Analyze HPLC Analysis Concentrate->Analyze End End Analyze->End

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

MAE_Workflow Start Start Prep Plant Material Preparation (Grinding) Start->Prep Extract Microwave-Assisted Extraction (500 W, 15 min) Prep->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Analyze HPLC Analysis Concentrate->Analyze End End Analyze->End

Caption: Workflow for Microwave-Assisted Extraction of this compound.

SFE_Workflow Start Start Prep Plant Material Preparation (Grinding) Start->Prep Extract Supercritical Fluid Extraction (300 bar, 50°C, 3h) Prep->Extract Separate Separation of Extract from CO2 Extract->Separate Collect Extract Collection Separate->Collect Analyze HPLC Analysis Collect->Analyze End End Analyze->End

Caption: Workflow for Supercritical Fluid Extraction of this compound.

Conclusion

The choice of an optimal extraction technique for this compound is a multi-faceted decision.

  • Maceration is a simple and low-cost method suitable for preliminary studies or when advanced equipment is unavailable, though it is time-consuming and may yield extracts with lower purity.

  • Ultrasound-Assisted Extraction and Microwave-Assisted Extraction offer significantly reduced extraction times and higher yields compared to maceration, making them efficient for laboratory-scale and potentially scalable for industrial production. MAE is generally the fastest method.

  • Supercritical Fluid Extraction stands out for its ability to produce high-purity extracts and its environmentally friendly nature due to the use of recyclable CO2. However, the high initial investment and operational complexity are significant considerations.

For researchers and drug development professionals, the selection should be guided by the specific goals of the project, whether it be maximizing yield for initial screening (MAE or UAE) or obtaining a highly pure compound for detailed pharmacological studies (SFE). Further optimization of the presented protocols is recommended to achieve the best results for this compound extraction from its specific plant source.

References

Independent validation of published spectroscopic data for Grandifloroside

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to independently validate the published spectroscopic data for the natural compound Grandifloroside are currently hampered by the difficulty in locating the original peer-reviewed publication detailing its initial isolation and characterization. While public databases confirm the existence and basic chemical properties of this compound, a comprehensive analysis and comparison of its spectroscopic data requires access to the primary research article, which remains elusive despite extensive searches.

This compound, a complex glycoside, has been associated with the plant Pentalinon andrieuxii. Its chemical structure and molecular formula (C25H30O13) are documented in chemical databases such as PubChem.[1] However, for researchers, scientists, and drug development professionals, the raw spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for unambiguous identification, quality control, and further research.

Without the original publication, a thorough comparison guide that includes detailed experimental protocols and a quantitative analysis of the spectroscopic data cannot be compiled. Independent verification is a cornerstone of the scientific process, ensuring the reliability and reproducibility of research findings. In the case of this compound, the absence of accessible primary data prevents this critical step.

The Path Forward: A Call for Data Accessibility

To facilitate the independent validation and further investigation of this compound, the scientific community would benefit greatly from the open-access publication or deposition of its original spectroscopic data. This would enable researchers to:

  • Confirm the Structure: Independently analyze the NMR (¹H and ¹³C), MS, and IR data to verify the proposed chemical structure.

  • Develop Analytical Methods: Use the published data to develop and validate new analytical methods for the quantification of this compound in plant extracts or other matrices.

  • Compare with Related Compounds: Compare the spectroscopic fingerprint of this compound with that of structurally similar natural products to understand structure-activity relationships.

Hypothetical Experimental Workflow

While the specific protocols for this compound are not available, a general workflow for the spectroscopic analysis of a natural product is presented below. This serves as a template for the type of detailed information required for a comprehensive comparison guide.

Caption: A generalized workflow for the isolation and spectroscopic analysis of a natural product like this compound.

Hypothetical Signaling Pathway Involvement

Given the structural features of this compound, which include a polyphenolic moiety, it could potentially interact with various cellular signaling pathways. The diagram below illustrates a hypothetical pathway where such a compound might exert biological effects, for instance, by modulating oxidative stress responses.

Hypothetical Signaling Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress This compound This compound This compound->Nrf2_Keap1 Inhibition? Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Gene Transcription

Caption: A hypothetical signaling pathway illustrating the potential antioxidant mechanism of this compound via Nrf2 activation.

Until the primary spectroscopic data for this compound becomes publicly accessible, a comprehensive and independent validation remains an open but necessary task for the scientific community.

References

Assessing Grandifloroside: A Call for Foundational Bioactivity Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the reproducibility of bioassay results for Grandifloroside, a secoiridoid glucoside isolated from Anthocleista grandiflora, is currently unfeasible due to a significant lack of publicly available scientific literature detailing the bioactivity of the isolated compound. While extracts of A. grandiflora have demonstrated a range of pharmacological effects, including hypoglycemic and antioxidant properties, specific bioassay data for purified this compound is conspicuously absent. This precludes any objective comparison with alternative compounds or an assessment of the reproducibility of its biological effects.

This compound is a natural product found in the medicinal plant Anthocleista grandiflora, a tree traditionally used in African medicine to treat a variety of ailments. Phytochemical analyses of A. grandiflora have identified this compound as one of its constituents. Extracts from this plant have been investigated for several biological activities, suggesting potential therapeutic applications. However, the specific contribution of this compound to these effects remains largely uninvestigated.

To facilitate future research and provide a framework for the eventual assessment of this compound's bioactivity and reproducibility, this guide outlines the conventional experimental approaches and data presentation formats that would be required.

Hypothetical Data Presentation

Should bioassay data for this compound become available, a structured tabular format is recommended for clear comparison with alternative compounds. The following tables illustrate how such data could be presented for two of the potential activities of this compound: anti-inflammatory and antioxidant effects.

Table 1: Comparative Anti-Inflammatory Activity of this compound

CompoundAssay TypeCell LineIC₅₀ (µM)Positive ControlIC₅₀ of Control (µM)Reference
This compoundNitric Oxide (NO) InhibitionRAW 264.7Data Not AvailableDexamethasoneData Not AvailableN/A
Alternative ANitric Oxide (NO) InhibitionRAW 264.7ValueDexamethasoneValueCitation
Alternative BNitric Oxide (NO) InhibitionRAW 264.7ValueDexamethasoneValueCitation

Table 2: Comparative Antioxidant Activity of this compound

CompoundAssay TypeIC₅₀ (µg/mL)Positive ControlIC₅₀ of Control (µg/mL)Reference
This compoundDPPH Radical ScavengingData Not AvailableAscorbic AcidData Not AvailableN/A
Alternative XDPPH Radical ScavengingValueAscorbic AcidValueCitation
Alternative YDPPH Radical ScavengingValueAscorbic AcidValueCitation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for key bioassays relevant to the potential activities of this compound.

Anti-Inflammatory Bioassay: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are treated with various concentrations of this compound or a positive control (e.g., dexamethasone) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures, which are then incubated for 24 hours.

  • Nitrite Quantification: The production of nitric oxide is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Antioxidant Bioassay: DPPH Radical Scavenging Assay
  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of dilutions of this compound and a positive control (e.g., ascorbic acid) are also prepared.

  • Reaction Mixture: An aliquot of each dilution of the test compound is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined graphically.

Visualizing Potential Mechanisms and Workflows

To further guide future research, the following diagrams illustrate a potential signaling pathway that could be modulated by this compound and a general experimental workflow for its bioactivity assessment.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Inhibits NF-κB NF-κB IKK->NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Inflammatory_Genes Inflammatory Gene Expression NF-κB_n->Inflammatory_Genes iNOS_COX2 iNOS, COX-2, etc. Inflammatory_Genes->iNOS_COX2 This compound This compound This compound->IKK Potential Inhibition

A potential anti-inflammatory signaling pathway for this compound.

Start Start Plant_Material Anthocleista grandiflora (Source Plant) Start->Plant_Material Extraction Extraction of Crude Plant Material Plant_Material->Extraction Isolation Isolation of This compound Extraction->Isolation Purity_Analysis Purity and Structural Analysis (HPLC, NMR, MS) Isolation->Purity_Analysis Bioassays In vitro Bioassays (Anti-inflammatory, Antioxidant, etc.) Purity_Analysis->Bioassays Data_Analysis Data Analysis (IC50 determination) Bioassays->Data_Analysis Comparison Comparison with Alternative Compounds Data_Analysis->Comparison Reproducibility_Study Inter-laboratory Reproducibility Study Comparison->Reproducibility_Study End End Reproducibility_Study->End

Safety Operating Guide

Proper Disposal Procedures for Grandifloroside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Grandifloroside, a naturally occurring iridoid glycoside. While this compound is not classified as a hazardous substance according to its Material Safety Data Sheet (MSDS), adherence to established laboratory safety protocols for chemical waste is essential.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its safety profile. The following table summarizes key information from the substance's MSDS.

ParameterInformationReference
GHS Hazard Classification Not classified as a physical, health, or environmental hazard.[1]
Signal Word No signal word.[1]
Hazard Statements None.[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are recommended.
First Aid - Eyes Flush with plenty of water for at least 15 minutes.[1]
First Aid - Skin Wash with soap and water.
First Aid - Ingestion Do NOT induce vomiting. Rinse mouth with water.[1]
First Aid - Inhalation Move to fresh air.[1]

This compound Disposal Workflow

The proper disposal of this compound should follow a structured workflow to ensure safety and compliance with institutional and local regulations. The primary recommendation is to manage all chemical waste through your institution's designated hazardous waste program, regardless of its classification.

cluster_0 This compound Waste Disposal Workflow A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Collect Waste in a Designated, Labeled Container A->B C Consult Institutional Waste Disposal Guidelines B->C D Dispose Through Institutional Hazardous Waste Program C->D Recommended Path E Alternative Disposal (If Permitted by Institution) C->E Check Policy F Maintain Disposal Records D->F E->F

Caption: Workflow for the proper disposal of this compound waste.

Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Objective: To safely collect and store this compound waste prior to disposal.

  • Procedure:

    • Designate a specific waste container for this compound and materials contaminated with it.

    • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene bottle or a securely lined cardboard box for solid waste).

    • Affix a waste label to the container. The label should clearly state "this compound Waste" and include the date of accumulation.

    • Place all solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), into this container.

    • For solutions containing this compound, use a designated liquid waste container. Do not mix with other chemical waste streams unless permitted by your institution's waste management guidelines.

    • Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.

2. Spill Management and Decontamination:

  • Objective: To safely clean up a spill of this compound and decontaminate the affected area.

  • Procedure:

    • Ensure the spill area is well-ventilated.

    • Wearing appropriate PPE (lab coat, gloves, and safety glasses), sweep up the solid this compound.[1]

    • Place the swept-up material into the designated this compound waste container.[1]

    • Decontaminate the spill site with a 10% caustic solution, followed by a water rinse.[1]

    • Dispose of all cleaning materials (e.g., paper towels, wipes) in the this compound waste container.

cluster_1 This compound Spill Response Spill Spill Occurs PPE Don Appropriate PPE Spill->PPE Sweep Sweep Up Solid Material PPE->Sweep Contain Place in Labeled Waste Container Sweep->Contain Decon Decontaminate Area with 10% Caustic Solution Contain->Decon Dispose Dispose of Cleaning Materials as Waste Decon->Dispose

Caption: Step-by-step procedure for managing a this compound spill.

3. Final Disposal:

  • Objective: To ensure the final disposal of this compound waste is conducted in a safe and compliant manner.

  • Primary Recommended Procedure:

    • Once the waste container is full or ready for disposal, ensure it is securely sealed and the label is complete and legible.

    • Arrange for a waste pickup with your institution's Environmental Health and Safety (EHS) or equivalent department.

    • Follow all institutional procedures for waste handover and documentation.

  • Alternative Procedures (Only if explicitly permitted by your institution):

    • Solid Waste: Some institutions may permit the disposal of non-hazardous solid chemical waste in the regular trash. If this is the case, the this compound waste should be placed in a sealed, clearly labeled bag or container before being placed in the designated laboratory solid waste bin.

    • Liquid Waste (Aqueous Solutions): For dilute aqueous solutions of this compound, some institutional guidelines may allow for drain disposal with copious amounts of water. However, this is often discouraged to prevent the accumulation of chemicals in the water system. Always seek approval from your EHS department before disposing of any chemical down the drain.

Important Considerations:

  • Institutional Policies Supersede General Guidance: The disposal procedures outlined by your institution's EHS office must always be followed.

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste unless your institution's guidelines specifically permit it.

  • Documentation: Maintain a log of all chemical waste generated and disposed of in your laboratory, in accordance with your institution's policies.

References

Safeguarding Your Research: A Guide to Handling Grandifloroside

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Grandifloroside, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE) and Safety Recommendations

The following table summarizes the recommended personal protective equipment and safety measures to be taken when handling this compound. This information is compiled from the material safety data sheet and general laboratory safety standards.

CategoryRecommendationRationale
Respiratory Protection Dust respiratorTo prevent inhalation of the powder form of this compound.[1]
Use in a laboratory fume hoodTo minimize inhalation of any airborne particles or aerosols.[1]
Hand Protection Protective gloves (e.g., nitrile rubber)To prevent skin contact with the chemical.[1][2]
Eye Protection Safety glassesTo protect eyes from any accidental splashes or airborne particles.[1]
Chemical gogglesRecommended if there is a possibility of splashing during handling.[1]
Skin and Body Protection Appropriate protective gloves and clothingTo prevent any skin exposure to the chemical.[1]
Laboratory coatStandard protective attire in a laboratory setting to protect personal clothing and skin.[3][4][5][6]
General Hygiene Wash thoroughly after handlingTo remove any potential residual chemical from the skin.[1]
Avoid contact with eyes, skin, and clothingA general precaution to minimize exposure.[1]
Do not eat, drink, or smoke in the laboratoryTo prevent accidental ingestion of the chemical.[3][4][5][7]

Experimental Workflow for Handling and Disposal of this compound

To ensure a systematic and safe process, the following workflow outlines the key steps from preparation to disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Gather Required PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh this compound in Fume Hood prep3->handle1 handle2 Prepare Solution (if applicable) handle1->handle2 handle3 Conduct Experiment handle2->handle3 cleanup1 Decontaminate Work Surfaces handle3->cleanup1 cleanup2 Clean Glassware cleanup1->cleanup2 cleanup3 Dispose of Waste in Labeled Containers cleanup2->cleanup3 cleanup4 Remove and Dispose of PPE cleanup3->cleanup4 cleanup5 Wash Hands Thoroughly cleanup4->cleanup5

Fig. 1: Safe handling and disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Cleanup:

  • Clean up spills immediately, observing all precautions outlined in the PPE section.[1]

  • Sweep up the spilled solid material.[1]

  • Place the swept material into a suitable, labeled container for disposal.[1]

  • Decontaminate the spill site with a 10% caustic solution.[1]

  • Ventilate the area until the disposal is complete.[1]

First Aid Measures:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.[1]

  • Skin: Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Consult a doctor.[1]

  • Inhalation: Remove the person from exposure and move them to fresh air immediately. Consult a doctor.[1]

By adhering to these safety protocols, researchers can confidently handle this compound while minimizing potential hazards and maintaining a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.